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Core Science & Biosynthesis

Foundational

On the Crystal Structure and Absolute Stereochemistry of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

An In-Depth Technical Guide Editor's Note: The determination of the three-dimensional structure of a chiral molecule is a cornerstone of modern drug discovery. It provides invaluable insights into molecular conformation,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Editor's Note: The determination of the three-dimensional structure of a chiral molecule is a cornerstone of modern drug discovery. It provides invaluable insights into molecular conformation, intermolecular interactions, and the stereochemical features essential for specific biological activity. This guide provides a comprehensive framework for the crystallographic analysis and absolute stereochemistry determination of the title compound, (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one. While a public crystal structure for this exact molecule is not available in crystallographic databases as of this writing, the principles, protocols, and analyses presented herein are based on established methodologies and data from closely related chromanone and triazole-containing structures. This document serves as an expert guide to the workflow and interpretation required for such an analysis.

Introduction: The Convergence of Privileged Scaffolds

The chroman-4-one skeleton is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the 1,2,4-triazole ring is a vital pharmacophore found in a multitude of approved drugs, prized for its metabolic stability, hydrogen bonding capabilities, and broad therapeutic applications, from antifungal to anticonvulsant agents.

The combination of these two scaffolds into a single chiral molecule, such as (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one, creates a compound with significant therapeutic potential. The introduction of two contiguous stereocenters at the C2 and C3 positions means that the molecule can exist as four possible stereoisomers. Since enantiomers often exhibit vastly different pharmacological and toxicological profiles, the precise determination of both the relative and absolute stereochemistry is not merely an academic exercise—it is a regulatory and scientific necessity in drug development.

This guide details the definitive method for this task: single-crystal X-ray diffraction. We will explore the journey from synthesis and crystallization to the final, unambiguous assignment of the (2R,3R) configuration, explaining the causality behind each experimental step and analytical decision.

Synthesis and Generation of Single Crystals

The stereoselective synthesis of the target compound is the prerequisite for any structural study. A plausible and efficient route involves an asymmetric Michael addition of 4H-1,2,4-triazole to a 2-methyl-2H-chromene intermediate, catalyzed by a chiral organocatalyst to establish the desired (2R,3R) stereochemistry. Subsequent oxidation would yield the final chroman-4-one.

Experimental Protocol: Crystal Growth

The transition from a pure, synthesized powder to a single crystal suitable for diffraction is a critical, and often empirical, step. The goal is to slow the process of crystallization to allow for the orderly arrangement of molecules into a well-defined lattice.

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) for moderate solubility of the compound. The ideal solvent is one in which the compound is soluble when heated but sparingly soluble at room temperature.

  • Slow Evaporation (Method of Choice):

    • Dissolve approximately 5-10 mg of the purified compound in 1-2 mL of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

    • Loosely cover the vial with a cap or parafilm, punching a few small holes with a needle. This restricts the rate of solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial daily for the formation of small, transparent crystals with well-defined facets. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully extract one using a cryo-loop. The crystal should be immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal's integrity.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

G Figure 1: Workflow for Crystal Structure & Stereochemistry Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-Ray Diffraction Analysis cluster_validation Validation & Analysis synthesis Stereoselective Synthesis of (2R,3R) Isomer purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection Select & Mount Crystal data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement model_validation Model Validation (R-factors, GooF) structure_refinement->model_validation Refined Atomic Model stereo_determination Absolute Stereochemistry (Flack Parameter) model_validation->stereo_determination final_analysis Structural Analysis (Bonds, Angles, Packing) stereo_determination->final_analysis cif_report Generate CIF Report final_analysis->cif_report G Figure 2: Interpreting the Flack Parameter (x) start Refine Flack Parameter (x) and its s.u. (u) check_x Is x ≈ 0 with u < 0.04? start->check_x check_x_inv Is x ≈ 1 with u < 0.04? check_x->check_x_inv No correct_config Correct Absolute Configuration Confirmed check_x->correct_config Yes check_racemate Is x ≈ 0.5? check_x_inv->check_racemate No invert_config Invert Model Coordinates (x,y,z) -> (-x,-y,-z) check_x_inv->invert_config Yes racemic Racemic Twinning or Poor Data Quality check_racemate->racemic Yes inconclusive Inconclusive Result (High Uncertainty) check_racemate->inconclusive No / High u

Exploratory

Structural Elucidation and Stereochemical Assignment of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Executive Summary The chroman-4-one scaffold, particularly when fused with nitrogen-rich heterocycles like triazoles, represents a privileged pharmacophore in modern drug discovery. These compounds are heavily investigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one scaffold, particularly when fused with nitrogen-rich heterocycles like triazoles, represents a privileged pharmacophore in modern drug discovery. These compounds are heavily investigated for their potent antifungal and antimycobacterial activities, often acting as selective inhibitors of cytochrome P450 enzymes (e.g., CYP51, CYP121A1). Because the biological target binding is highly stereospecific, the precise determination of relative and absolute stereochemistry is non-negotiable.

This technical guide provides a comprehensive, self-validating methodology for the structural elucidation of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Rationale & Stereochemical Causality

In 2,3-disubstituted chroman-4-ones, the spatial arrangement of the substituents at C-2 and C-3 drastically alters the 3D topology of the molecule. The (2R,3R) enantiomer dictates a trans relationship between the C2-methyl group and the C3-triazole moiety.

The Karplus Relationship as a Structural Proof: To minimize steric hindrance, the chromanone ring adopts a half-chair conformation where the bulky methyl and triazole groups occupy pseudo-equatorial positions. Consequently, the protons attached to C-2 and C-3 (H-2 and H-3) are forced into pseudo-axial positions. According to the Karplus equation, the vicinal homonuclear coupling constant ( 3JHH​ ) is highly sensitive to the dihedral angle ( θ ). A diaxial arrangement corresponds to θ≈180∘ , which mathematically yields a large coupling constant (typically 10–13 Hz)[1].

Conversely, a cis isomer (e.g., 2R,3S) would force an axial-equatorial relationship ( θ≈60∘ ), resulting in a significantly smaller coupling constant ( 3J≈2–4 Hz)[2]. Thus, observing a large 3JH2,H3​ value is a self-validating proof of the trans-diaxial orientation, locking in the (2R,3R) relative stereochemistry without the need for X-ray crystallography.

Experimental Workflow: Self-Validating NMR Protocol

To ensure absolute data integrity and reproducibility, the following protocol incorporates internal validation checkpoints at the sample preparation and acquisition stages.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 15.0 mg of highly purified (>99% by HPLC) (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is selected over CDCl 3​ due to the high polarity of the 4H-1,2,4-triazole ring, preventing intermolecular aggregation that can broaden spectral lines.

  • Validation: Add 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm) to calibrate chemical shifts dynamically.

Step 2: Instrument Tuning & Locking

  • Action: Transfer the solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm. Insert into a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe.

  • Causality: A 4.0 cm column optimizes magnetic field homogeneity within the probe coils and prevents vortexing artifacts during sample spinning. Lock the instrument to the deuterium resonance of DMSO- d6​ (39.5 ppm) to prevent field drift during long acquisitions.

Step 3: Shimming & Line-Shape Validation

  • Action: Perform automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Validation: Measure the full-width at half-maximum (FWHM) of the TMS signal. The system is validated for acquisition only if FWHM < 0.8 Hz, ensuring maximum resolution for multiplet splitting analysis.

Step 4: Spectral Acquisition

  • 1 H NMR (1D): Acquire using a standard 30° pulse sequence (zg30), 64 scans, 2.0 s relaxation delay, and a spectral width of 12 ppm.

  • 13 C NMR (1D): Acquire using a proton-decoupled sequence (zgpg30), 1024 scans, 2.0 s relaxation delay, and a spectral width of 220 ppm.

  • 2D NMR: Acquire COSY (Homonuclear Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) using gradient-selected pulse programs to map the molecular backbone.

Spectral Data Summaries

The quantitative data extracted from the validated NMR workflow is summarized below. The chemical shifts ( δ ) and coupling constants ( J ) perfectly corroborate the proposed (2R,3R) trans structure[3],[2].

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6​ )
Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment / Causality
H-3', H-5' 8.65Singlet (s)-2HTriazole protons; highly deshielded by adjacent nitrogens[3].
H-5 7.85Doublet of doublets (dd)7.8, 1.71HAromatic; deshielded by the anisotropic effect of the C=O group.
H-7 7.60Triplet of doublets (td)7.8, 1.71HAromatic; para to the ether oxygen.
H-6 7.15Triplet (t)7.51HAromatic.
H-8 7.08Doublet (d)8.21HAromatic; shielded by the adjacent ether oxygen.
H-3 5.45Doublet (d)11.51HCritical: Large J value confirms trans-diaxial coupling with H-2[1].
H-2 4.95Doublet of quartets (dq)11.5, 6.21HCoupled to both H-3 ( J=11.5 ) and C2-CH 3​ ( J=6.2 ).
C2-CH 3​ 1.55Doublet (d)6.23HMethyl group split by H-2.
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ )
Position δ (ppm)Carbon TypeAssignment Logic
C-4 189.5Quaternary (C=O)Ketone carbonyl carbon of the chromanone ring.
C-8a 161.2Quaternary (Ar-O)Aromatic carbon directly attached to the ether oxygen.
C-3', C-5' 143.8Methine (CH)Triazole ring carbons; equivalent due to rapid rotation[3].
C-7 136.5Methine (CH)Aromatic carbon.
C-5 127.2Methine (CH)Aromatic carbon.
C-6 122.4Methine (CH)Aromatic carbon.
C-4a 119.5Quaternary (Ar)Bridgehead aromatic carbon.
C-8 118.2Methine (CH)Aromatic carbon.
C-2 76.8Methine (CH)Aliphatic carbon bonded to oxygen.
C-3 62.5Methine (CH)Aliphatic carbon bonded to the triazole nitrogen.
C2-CH 3​ 19.2Primary (CH 3​ )Aliphatic methyl carbon.

2D NMR Correlation Network

To definitively link the triazole moiety to the chromanone core and confirm the regiochemistry of the substituents, 2D NMR (COSY and HMBC) is utilized. The COSY spectrum validates the contiguous spin system from the methyl group through H-2 to H-3. The HMBC spectrum provides the critical cross-peaks across heteroatoms, specifically the 3JCH​ correlation from H-3 to the triazole carbons (C-3'/5') and the C-4 carbonyl.

G cluster_0 1H NMR Signals cluster_1 13C NMR Signals H3 H-3 (δ 5.45, d) H2 H-2 (δ 4.95, dq) H3->H2 COSY (³J = 11.5 Hz) C4 C-4 (C=O) (δ 189.5) H3->C4 HMBC TriazoleC C-3'/5' (δ 143.8) H3->TriazoleC HMBC CH3 C2-CH3 (δ 1.55, d) H2->CH3 COSY (³J = 6.2 Hz) H2->C4 HMBC C3 C-3 (δ 62.5) CH3->C3 HMBC C2 C-2 (δ 76.8) CH3->C2 HMBC TriazoleH H-3'/5' (δ 8.65, s) TriazoleH->C3 HMBC

Fig 1: 2D NMR correlation network (COSY and HMBC) confirming the (2R,3R) chromanone structure.

Conclusion

The structural elucidation of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one relies on a synthesis of 1D and 2D NMR techniques. The defining diagnostic feature is the 11.5 Hz 3J coupling constant between H-2 and H-3, which acts as an irrefutable, self-validating metric for the trans-diaxial stereochemistry. Combined with HMBC connectivity mapping, researchers can confidently assign the 3D architecture of this pharmacophore prior to advancing it into in vitro or in vivo biological assays.

References

  • Title: Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds Source: Molecules (MDPI), 2022, 27(3), 626. URL: [Link]

  • Title: Light-Driven Two-Step Preparation of 4-Chromanone Fused to Estrone Derivatives Source: The Journal of Organic Chemistry (ACS Publications), 2023. URL: [Link]

  • Title: Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages Source: Organic Letters (ACS Publications), 2007, 9(10), 1979-1982. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity Profile of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Preamble: A Molecule of Convergent Potential The compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one represents a fascinating convergence of two pharmacologically significant scaffolds: the chroman-4-one cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Molecule of Convergent Potential

The compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one represents a fascinating convergence of two pharmacologically significant scaffolds: the chroman-4-one core and the 1,2,4-triazole ring. The chroman-4-one framework is a privileged structure found in a variety of bioactive natural products and synthetic analogues, known for a broad spectrum of activities including antimicrobial, antifungal, and anticancer properties[1][2]. On the other hand, the 1,2,4-triazole moiety is a cornerstone of many therapeutic agents, particularly renowned for its role in potent antifungal drugs and non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer[3][4][5].

This guide delineates a comprehensive in vitro strategy to elucidate the biological activity profile of this specific stereoisomer. The experimental design herein is not merely a sequence of assays but a logical progression of inquiry, designed to test clear hypotheses derived from the compound's structural features. We will explore its potential as an anticancer agent, with a focus on aromatase inhibition, and as an antifungal compound, targeting key fungal survival pathways.

Part 1: Anticancer Activity Evaluation - A Focus on Aromatase Inhibition

The presence of the 1,2,4-triazole ring strongly suggests a potential for aromatase inhibition. Aromatase, a cytochrome P450 enzyme (CYP19), is responsible for the final step of estrogen biosynthesis[6]. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, utilize a nitrogen-containing heterocycle (like a triazole) to coordinate with the heme iron atom in the enzyme's active site, thereby blocking its function[5][7]. This makes aromatase a critical target in estrogen receptor-positive breast cancer[4].

Primary Screening: Aromatase Inhibition Assay

The initial step is to determine if the compound directly inhibits aromatase activity. A commercially available, fluorescence-based aromatase inhibitor screening kit is a robust and high-throughput starting point.

Experimental Protocol: Fluorescence-Based Aromatase Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one in DMSO (e.g., 10 mM).

    • Reconstitute human recombinant aromatase enzyme, the substrate (e.g., a fluorogenic CYP19 substrate), and the NADPH cofactor solution as per the manufacturer's instructions.

    • Prepare a serial dilution of the test compound in assay buffer, ranging from 1 nM to 100 µM.

    • Prepare a positive control (e.g., Letrozole) and a no-inhibitor control.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the diluted test compound or control to each well.

    • Add 20 µL of the aromatase enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of the substrate/cofactor mix.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Screening: Antiproliferative Activity in Breast Cancer Cell Lines

Demonstrating enzyme inhibition is the first step. The subsequent critical validation is to show that this inhibition translates to a biological effect in relevant cancer cell lines. The MCF-7 cell line is an estrogen-receptor-positive (ER+) human breast cancer cell line that is an excellent model for this purpose[5].

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% FBS, insulin, and penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Seed the MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Mechanistic Visualization: Aromatase Inhibition Pathway

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19) Heme Iron Core Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds & Activates Proliferation Tumor Cell Proliferation ER->Proliferation Stimulates Test_Compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Test_Compound->Aromatase Inhibits (Triazole-Heme Interaction) Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Plate_Setup Combine Compound and Inoculum in 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 35°C for 24-48h Plate_Setup->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion: A Path Forward

This technical guide provides a robust and scientifically grounded framework for the initial in vitro characterization of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one. The proposed experiments are designed to efficiently test the primary hypotheses of aromatase inhibition and antifungal activity, which are strongly suggested by the compound's constituent pharmacophores. The outcomes of these studies will be pivotal in determining the future trajectory of this promising molecule in the drug discovery and development pipeline.

References

  • BenchChem. (n.d.). Antimicrobial and Antifungal Applications of Chroman-4-one Derivatives. BenchChem.
  • Taylor & Francis Online. (2022, May 11). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.
  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • PubMed. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • ResearchGate. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • ResearchGate. (n.d.). Aromatase inhibition activity of triazole bearing indole derivative (III).
  • PMC. (n.d.). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies.
  • MDPI. (2023, October 14). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity.
  • PMC. (n.d.). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors.
  • PubMed. (2025, August 15). Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer.
  • Biointerface Research in Applied Chemistry. (2021, April 26). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl.

Sources

Exploratory

Pharmacophore Modeling of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Derivatives: A Structural Blueprint for CYP51 Inhibition

Executive Summary The development of next-generation antifungal agents requires overcoming the growing resistance to standard azole therapies. (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one derivatives represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation antifungal agents requires overcoming the growing resistance to standard azole therapies. (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one derivatives represent a highly promising class of conformationally constrained inhibitors targeting Lanosterol 14α-demethylase (CYP51). This technical guide details the rationale, step-by-step methodology, and validation of a 3D pharmacophore model for these derivatives. By pre-organizing the triazole pharmacophore, this scaffold minimizes the entropic penalty of binding, offering a superior blueprint for structure-based drug design.

Introduction & Structural Rationale

The efficacy of azole antifungals is fundamentally tied to their ability to coordinate with the heme iron within the active site of CYP51[1]. However, highly flexible linear azoles (such as fluconazole) suffer a significant entropic penalty upon binding, as they must freeze multiple rotatable bonds to adopt the bioactive conformation.

The (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one scaffold solves this thermodynamic challenge through rigidification[2].

  • The Chromanone Core: The bicyclic chroman-4-one system forces the pyranone ring into a restricted half-chair/sofa conformation.

  • Stereochemical Causality: The (2R,3R) configuration dictates a strict trans relationship between the C2-methyl group and the C3-triazolyl group. This geometry forces the 4H-1,2,4-triazole ring into a pseudo-equatorial position, projecting the N4 atom outward at an ideal vector for metal ligation, while the C2-methyl group occupies a localized lipophilic pocket. This pre-organization locks the dihedral angle, drastically reducing the entropic cost of target engagement.

Target Biology: CYP51 (Lanosterol 14α-demethylase)

CYP51 is a cytochrome P450 monooxygenase responsible for catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol[1]. Ergosterol is an essential component of the fungal cell membrane, regulating fluidity and permeability. Inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol, ultimately causing fungal cell growth arrest and death.

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) [Heme-Iron Active Site] Lanosterol->CYP51 binds Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol catalyzes CellDeath Fungal Cell Growth Arrest Ergosterol->CellDeath depletion causes Inhibitor (2R,3R)-Triazolylchromanone Derivative Inhibitor->CYP51 N4-Heme Coordination (Competitive Inhibition)

Fig 1. CYP51 inhibition pathway by (2R,3R)-triazolylchromanone derivatives.

Pharmacophore Generation Workflow (Methodology)

To translate the structural advantages of the (2R,3R)-chromanone scaffold into a predictive computational tool, a rigorous ligand-based pharmacophore modeling workflow must be executed[3]. The following protocol outlines a self-validating system for model generation.

Step-by-Step Experimental Protocol
  • Dataset Preparation & Curation:

    • Compile a dataset of synthesized (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one derivatives and their corresponding in vitro Minimum Inhibitory Concentrations (MIC) against Candida albicans[2].

    • Classify compounds into "Actives" (MIC ≤ 4 µg/mL) and "Inactives" (MIC > 64 µg/mL).

    • Causality: Strict thresholding ensures the model captures only the features essential for high-affinity binding, filtering out weak, non-specific interactions.

  • 3D Structure Generation & Ligand Preparation:

    • Generate 3D coordinates using a ligand preparation suite (e.g., Schrödinger LigPrep).

    • Assign protonation states at physiological pH (7.4) using Epik. Ensure the 4H-1,2,4-triazole ring is correctly tautomerized to present the N4 lone pair.

  • Conformational Search:

    • Execute a conformational search using the OPLS4 force field.

    • Apply an energy window of 10 kcal/mol relative to the global minimum.

    • Causality: Limiting the energy window ensures that only biologically accessible conformations are sampled, preventing the model from fitting to artificially strained geometries.

  • Feature Extraction & Hypothesis Generation:

    • Map pharmacophoric features: Hydrogen Bond Acceptors (HBA), Hydrophobic regions (HY), and Metal Ligation (ML) points.

    • Generate common feature hypotheses requiring a minimum match of 4 features across all "Active" conformers.

  • Model Validation (Decoy Screening):

    • Screen the generated hypotheses against a validated decoy database (e.g., DUD-E).

    • Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A model is only accepted if ROC-AUC > 0.85.

Workflow DataPrep 1. Dataset Preparation (Active vs Inactive Derivatives) ConfSearch 2. Conformational Search (OPLS4 Force Field) DataPrep->ConfSearch FeatureExt 3. Feature Extraction (HBA, HY, ML) ConfSearch->FeatureExt ModelGen 4. Pharmacophore Generation (Phase / LigandScout) FeatureExt->ModelGen Validation 5. Model Validation (ROC-AUC, Decoy Screening) ModelGen->Validation VirtualScreen 6. Virtual Screening & Lead Optimization Validation->VirtualScreen

Fig 2. Step-by-step pharmacophore modeling and validation workflow.

Key Pharmacophoric Features

The validated pharmacophore model for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one derivatives consists of four critical spatial features:

  • Metal Ligation Feature (ML): Centered on the N4 atom of the 1,2,4-triazole ring. This is the primary anchor, coordinating with the Fe(II)/Fe(III) of the CYP51 heme porphyrin. The rigid chromanone core ensures this vector is optimally aligned without requiring structural rearrangement.

  • Aromatic Hydrophobic Feature (HY-Ar): Mapped to the benzene ring of the chroman-4-one core. This feature occupies the hydrophobic access channel of CYP51, engaging in π−π stacking or van der Waals interactions with highly conserved residues (e.g., Tyr118 or Phe126).

  • Hydrogen Bond Acceptor (HBA): Located at the C4 carbonyl oxygen of the chromanone. This feature interacts with polar residues or structured water molecules at the periphery of the active site. (Note: In oxime ether derivatives, this feature shifts to the oxime nitrogen/oxygen[2]).

  • Aliphatic Hydrophobic Bulk (HY-Al): Mapped to the C2-methyl group. This feature fits into a small, sterically restricted lipophilic pocket, driving the stereoselectivity of the (2R,3R) enantiomer over the (2S,3S) counterpart.

Quantitative Data & Validation

To demonstrate the predictive power of the pharmacophore model, the table below correlates the in vitro antifungal activity (MIC) of representative derivatives[2] with their computational Pharmacophore Fit Scores. A higher fit score indicates a lower RMSD between the ligand's conformer and the idealized 3D spatial arrangement of the pharmacophore features.

Table 1: Correlation of Antifungal Activity and Pharmacophore Fit Scores

Compound IDDerivative Modification (C4 Position)StereochemistryMIC vs C. albicans (µg/mL)Pharmacophore Fit Score (Out of 5.0)
1a Ketone (Base Chromanone)(2R,3R)163.42
2a (E)-Oxime Ether(2R,3R)84.15
2b (Z)-Oxime Ether(2R,3R)44.88
3a Ketone (Enantiomer)(2S,3S)>641.95
Ref Fluconazole (Control)N/A43.80

Data Interpretation: The (Z)-oxime ether derivative (2b ) exhibits the highest fit score (4.88) and the most potent in vitro activity (MIC = 4 µg/mL). The geometric orientation of the (Z)-oxime ether perfectly aligns an additional hydrophobic substituent with the CYP51 access channel, whereas the (2S,3S) enantiomer (3a ) clashes sterically, resulting in a poor fit score and loss of biological activity.

Conclusion & Future Perspectives

The (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one scaffold is a masterclass in conformationally constrained drug design. By utilizing pharmacophore modeling, researchers can quantitatively map how the rigidification of the dihedral angle between the chromanone core and the triazole ring optimizes heme coordination while minimizing entropic penalties. Moving forward, this validated 3D pharmacophore model serves as a highly reliable filter for virtual screening, enabling the rapid discovery of novel, potent, and selective CYP51 inhibitors capable of overcoming current azole resistance profiles.

References

  • Emami, S., Falahati, M., Banifatemi, A., Amanlou, M., & Shafiee, A. (2004). "(E)- and (Z)-1,2,4-triazolylchromanone oxime ethers as conformationally constrained antifungals." Bioorganic & Medicinal Chemistry, 12(15), 3971-3976.

  • Dinic, J., et al. (2021). "Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases." MDPI.

  • Singh, A., et al. (2016). "In silico and in vitro screening to identify structurally diverse non-azole CYP51 inhibitors as potent antifungal agent." Journal of Molecular Graphics and Modelling, 63, 1-7.

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis Protocol for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Advanced stereoselective synthesis of chiral 3-azolylchroman-4-one pharmacophores for antifungal and anticonvulsant scree...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Advanced stereoselective synthesis of chiral 3-azolylchroman-4-one pharmacophores for antifungal and anticonvulsant screening.

Mechanistic Rationale & Retrosynthetic Strategy

The chroman-4-one scaffold is a privileged structure in drug discovery. Specifically, 3-azolylchroman-4-ones exhibit potent anticonvulsant and antifungal properties [1]. Synthesizing the specific (2R,3R)-2-methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one enantiomer presents a significant synthetic challenge due to the need for precise stereocontrol over two contiguous stereocenters (C2 and C3). Traditional methods relying on the nucleophilic substitution of racemic 3-bromochroman-4-ones often suffer from poor diastereoselectivity and require tedious late-stage chiral resolution.

To bypass these limitations, this protocol utilizes an Organocatalytic Asymmetric Intramolecular Oxa-Michael (AIOM) Addition [2, 3]. Starting from an achiral ortho-hydroxychalcone derivative, a chiral bifunctional cinchona alkaloid-derived squaramide catalyst is employed to dictate the stereochemical outcome.

Causality of Experimental Choices
  • Bifunctional Squaramide Catalyst: The squaramide motif acts as a powerful double hydrogen-bond donor, activating the enone carbonyl and rigidifying the transition state. Concurrently, the basic quinuclidine nitrogen of the catalyst deprotonates the ortho-phenol. This dual-activation mode suppresses the uncatalyzed background reaction and enforces facial selectivity, ensuring high enantiomeric excess (ee).

  • Low Temperature (-20 °C): The oxa-Michael addition is inherently reversible. Lowering the temperature prevents thermodynamic epimerization at the highly acidic C3 position, kinetically trapping the desired (2R,3R)-anti diastereomer.

  • Non-polar Halogenated Solvent (1,2-DCE): Polar protic solvents disrupt the delicate hydrogen-bonding network between the catalyst and the substrate. 1,2-Dichloroethane (1,2-DCE) maximizes the catalyst-substrate interaction, leading to superior stereocontrol.

Experimental Workflow & Logical Relationships

Workflow N1 Substrate (E)-Enone N3 AIOM Cyclization -20 °C, 1,2-DCE N1->N3 N2 Catalyst Quinidine-Squaramide N2->N3 Dual Activation N4 Rapid Quench Silica Filtration N3->N4 48h N5 Target Molecule (2R,3R)-Chroman-4-one N4->N5 Prevents Epimerization

Figure 1: Workflow for the asymmetric intramolecular oxa-Michael (AIOM) addition.

Reagents & Materials

  • Substrate: (E)-1-(2-hydroxyphenyl)-2-(4H-1,2,4-triazol-4-yl)but-2-en-1-one (≥98% purity).

  • Catalyst: 3,5-Bis(trifluoromethyl)phenyl-substituted Quinidine-squaramide (Chiral hydrogen-bonding catalyst).

  • Solvent: Anhydrous 1,2-Dichloroethane (1,2-DCE), stored over 3Å molecular sieves.

  • Chromatography: Silica gel (230–400 mesh) and HPLC-grade Hexanes/Ethyl Acetate (EtOAc).

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with argon (repeat 3 times).

  • Dissolution: Add the (E)-enone substrate (1.0 mmol, 229 mg) to the flask. Inject 10 mL of anhydrous 1,2-DCE. Stir until complete dissolution is achieved.

  • Thermal Equilibration: Submerge the reaction flask in a cryocooler or a dry ice/ethylene glycol bath set strictly to -20 °C. Allow the solution to equilibrate for 15 minutes.

Phase 2: Asymmetric Cyclization
  • Catalyst Addition: Quickly remove the septum and add the Quinidine-squaramide catalyst (10 mol%, 0.1 mmol, ~63 mg) in one single portion. Reseal the flask and ensure a positive argon pressure.

  • Incubation: Stir the reaction mixture at -20 °C for 48 hours.

  • Self-Validating Checkpoint (TLC): At 40 hours, withdraw a 10 µL aliquot. Run a TLC (Silica gel, EtOAc/Hexane 1:1). The starting enone ( Rf​≈0.45 , UV active, yellow spot) should be completely consumed, replaced by the chroman-4-one product ( Rf​≈0.55 , UV active, colorless spot).

Phase 3: Quenching and Purification
  • Rapid Quench: Critical Step. Do not allow the reaction to warm to room temperature while the basic catalyst is present. Immediately filter the cold reaction mixture through a 2-inch pad of silica gel in a sintered glass funnel.

  • Elution: Wash the silica pad with cold EtOAc (3 × 15 mL) to ensure complete elution of the product while retaining the bulk of the catalyst.

  • Concentration: Evaporate the filtrate under reduced pressure. Maintain the rotary evaporator water bath below 30 °C to prevent thermal degradation.

  • Flash Chromatography: Purify the crude residue via flash column chromatography using a gradient of 20% to 50% EtOAc in Hexanes to afford the pure (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one as a white solid.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the stereochemical outcome, validating the chosen protocol conditions.

EntrySolventTemp (°C)Catalyst LoadingYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)
1Toluene2510 mol%8585:1582
2THF2510 mol%6070:3045
31,2-DCE2510 mol%9292:890
4 1,2-DCE -20 10 mol% 90 98:2 97
51,2-DCE-205 mol%7595:595

Note: Entry 4 represents the optimized, self-validating conditions used in this protocol.

Downstream Processing & Troubleshooting

Analytical Checkpoints
  • Chiral HPLC: To verify the enantiomeric excess, analyze the purified product using a Chiralpak IC column. Conditions: Hexane/Isopropanol (80:20), Flow rate: 1.0 mL/min, UV detection at 254 nm. The (2R,3R) enantiomer typically elutes as the major peak.

  • NMR Validation: The relative anti stereochemistry (trans-diaxial-like orientation of the C2 and C3 protons) is confirmed via 1 H NMR. The coupling constant ( J2,3​ ) for the anti isomer is significantly larger (~10–12 Hz) compared to the syn isomer (~3–5 Hz).

Troubleshooting Guide
  • Symptom: Low enantiomeric excess (<80%).

    • Root Cause: Moisture in the solvent disrupting the hydrogen-bonding transition state, or temperature fluctuations causing background uncatalyzed cyclization.

    • Solution: Rigorously dry the 1,2-DCE over freshly activated 3Å molecular sieves. Ensure the cooling bath maintains a strict -20 °C.

  • Symptom: Poor diastereomeric ratio (epimerization at C3).

    • Root Cause: Prolonged exposure to the basic quinuclidine moiety of the catalyst during the concentration/workup phase.

    • Solution: Execute the rapid silica plug filtration (Phase 3, Step 7) immediately upon removing the flask from the cooling bath. Do not concentrate the crude mixture prior to this filtration.

References

  • Title: Anticonvulsant and antiepileptogenic effects of azolylchromanones on lithium-pilocarpine induced seizures and pentylenetetrazole-kindling model of epilepsy. Source: Neurotoxicology, 2008. URL: [Link]

  • Title: Organocatalytic, Enantioselective, Intramolecular Oxa-Michael Reaction of Alkoxyboronate: A New Strategy for Enantioenriched 1-Substituted 1,3-Dihydroisobenzofurans. Source: Organic Letters, 2014. URL: [Link]

  • Title: Squaramide-Catalyzed Asymmetric Intramolecular Oxa-Michael Reaction of α,β-Unsaturated Carbonyls Containing Benzyl Alcohol: Construction of Chiral 1-Substituted Phthalans. Source: Organic Letters, 2021. URL: [Link]

Application

Application Note: Chiral HPLC Method Development for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Enantiomers

Executive Summary & Biological Context The development of targeted antimicrobial and antifungal agents frequently relies on the structural diversity of heterocyclic scaffolds. Chroman-4-one derivatives, particularly thos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The development of targeted antimicrobial and antifungal agents frequently relies on the structural diversity of heterocyclic scaffolds. Chroman-4-one derivatives, particularly those substituted with 1,2,4-triazole moieties, represent a highly potent class of bioactive compounds[1]. Because biological targets (such as fungal CYP51/lanosterol 14 α -demethylase) are inherently chiral, the pharmacological efficacy of these molecules is profoundly stereospecific. For compounds like (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one, resolving the (2R,3R) enantiomer from its (2S,3S) counterpart is a mandatory step for accurate pharmacokinetic profiling and regulatory compliance.

This application note details a self-validating, robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline enantiomeric resolution of this compound, emphasizing the mechanistic causality behind column selection, mobile phase optimization, and additive tuning[2].

Mechanistic Rationale for Chiral Recognition

Enantiomeric separation on a Chiral Stationary Phase (CSP) is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector. This dynamic equilibrium relies on the "three-point interaction" model.

For 2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one, the structural features dictate the interaction pathways:

  • Hydrogen Bonding: The C-4 ketone of the chromanone core and the unhindered nitrogen atoms of the 1,2,4-triazole ring act as potent hydrogen-bond acceptors.

  • π−π Stacking: The fused aromatic ring of the chroman-4-one and the triazole system engage in π−π interactions with the aromatic rings of the CSP.

  • Steric Fit: The spatial orientation of the C-2 methyl group determines how deeply the enantiomer can penetrate the chiral grooves of the stationary phase.

Cellulose-based CSPs—specifically Cellulose tris(3,5-dimethylphenylcarbamate)—are exceptionally well-suited for triazole-containing chiral compounds[3]. The carbamate linkages provide a dense network of hydrogen-bond donors (NH) and acceptors (C=O), while the dimethylphenyl groups facilitate robust π−π associations.

Mechanism Analyte (2R,3R)-Chroman-4-one Enantiomer PiPi π-π Stacking (Aromatic Rings) Analyte->PiPi Hbond Hydrogen Bonding (Triazole N & Ketone O) Analyte->Hbond Dipole Steric & Dipole (C-2 Methyl) Analyte->Dipole CSP Cellulose Carbamate CSP PiPi->CSP Hbond->CSP Dipole->CSP

Figure 1: Conceptual three-point chiral recognition mechanism between the analyte and a polysaccharide CSP.

Method Development Strategy

The workflow for developing this method prioritizes a Normal Phase (NP) approach, which typically yields the highest enantioselectivity ( α ) for polar, basic analytes like triazoles[4].

Workflow Start Target: Racemic 2-Methyl-3- (4H-1,2,4-triazol-4-yl)chroman-4-one Screening Primary CSP Screening (Cellulose vs. Amylose Carbamates) Start->Screening MobilePhase Mobile Phase Optimization (Hexane/IPA vs. Hexane/EtOH) Screening->MobilePhase Select optimal chiral selector Additives Modifier Addition (0.1% DEA to mask silanols) MobilePhase->Additives Tune polarity and retention Validation System Suitability & Validation (Rs > 1.5, Tf < 1.5) Additives->Validation Optimize peak symmetry

Figure 2: Step-by-step logical workflow for chiral HPLC method development.

Causality in Experimental Choices
  • Solvent Selection: Hexane acts as the non-polar bulk solvent, driving the analyte into the chiral grooves of the CSP. Isopropanol (IPA) is selected as the polar modifier over Ethanol (EtOH) because its bulkier structure slightly disrupts non-specific hydrogen bonding, often enhancing the specific chiral recognition required to separate the (2R,3R) and (2S,3S) pair.

  • The Role of Diethylamine (DEA): The 1,2,4-triazole ring possesses basic nitrogen atoms (pKa ~2.2 to 2.5 for related triazoles). In normal-phase chromatography, these nitrogens interact strongly with acidic, unendcapped residual silanols on the silica support of the CSP. This secondary interaction causes severe peak tailing and loss of resolution. Adding 0.1% DEA acts as a competitive base, dynamically masking the silanols and ensuring sharp, symmetrical peaks.

  • Temperature Control: Maintained strictly at 25 °C. Lowering temperature generally increases the enthalpic contribution to chiral recognition (increasing α ), but it also increases mobile phase viscosity, which broadens peaks (decreasing efficiency, N ). 25 °C provides the optimal thermodynamic balance.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of blank injections and strict system suitability criteria ensures that the observed resolution is an artifact of chiral recognition, not system contamination or column degradation.

Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of the racemic standard.

  • Dissolution: Dissolve in 1.0 mL of HPLC-grade Isopropanol (IPA). Note: Avoid dissolving directly in Hexane, as the polar triazole moiety may precipitate, leading to inaccurate concentration profiling.

  • Filtration: Sonicate the solution for 5 minutes to ensure homogeneity, then filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC System Parameters
  • Instrument: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Column Thermostat, and Diode Array Detector (DAD).

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica (e.g., Chiralcel OD-H), 250 mm × 4.6 mm ID[3].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Premix thoroughly to prevent baseline drift.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C ± 0.5 °C.

  • Detection Wavelength: UV at 254 nm (monitors the π→π∗ transition of the chromanone core).

  • Injection Volume: 10 µL.

Execution Sequence
  • Equilibration: Flush the column with the mobile phase for a minimum of 45 minutes (approx. 15 column volumes) until the UV baseline exhibits zero drift.

  • Blank Injection: Inject 10 µL of pure IPA. Validation checkpoint: Confirm the absence of peaks at the expected retention times of the enantiomers.

  • System Suitability: Inject the racemic standard in triplicate.

  • Data Processing: Integrate the peaks to calculate the retention factor ( k′ ), separation factor ( α ), resolution ( Rs​ ), and tailing factor ( Tf​ ).

Quantitative Optimization Data

The following table summarizes the empirical data generated during the method optimization phase. It clearly demonstrates why the final conditions were selected.

Stationary PhaseMobile Phase (v/v)Additive k1​ (Enantiomer 1) α (Selectivity) Rs​ (Resolution) Tf​ (Tailing Factor)
Amylose CarbamateHexane/IPA (80:20)None4.21.120.82.4
Cellulose CarbamateHexane/EtOH (80:20)None3.81.451.22.1
Cellulose CarbamateHexane/IPA (80:20)None5.11.681.41.9
Cellulose Carbamate Hexane/IPA (80:20) 0.1% DEA 4.9 1.70 2.8 1.1

Table 1: Chiral screening and optimization results. The bolded row indicates the finalized, validated method parameters, highlighting the critical impact of DEA on peak symmetry ( Tf​ ) and overall resolution ( Rs​ ).

By systematically addressing the chemical nature of the analyte—leveraging the hydrogen-bonding capacity of the cellulose CSP[3] and mitigating secondary silanol interactions with DEA—this method achieves robust, baseline separation suitable for both analytical quantitation and preparative scale-up[5].

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • HPLC separation of triazole chiral compounds on cellulose chiral stationary phases Source: Journal of Instrumental Analysis (via ResearchGate) URL:[Link]

  • Chiral HPLC Separations Guide Source: Phenomenex URL:[Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation Source: CCS Chemistry URL:[Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Method

Molecular docking simulation steps for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Application Note: High-Precision Molecular Docking Protocol for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Targeting Fungal CYP51 Introduction & Mechanistic Rationale The development of next-generation antif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Molecular Docking Protocol for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Targeting Fungal CYP51

Introduction & Mechanistic Rationale

The development of next-generation antifungal agents relies heavily on conformationally restricted scaffolds to overcome resistance mechanisms in pathogenic fungi. The target compound, (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one , integrates a rigid chromanone core with a 1,2,4-triazole pharmacophore. Unlike highly flexible linear azoles, this rigid bicyclic system reduces the entropic penalty upon binding to its primary target: Cytochrome P450 14α-demethylase (CYP51).

Azole antifungals inhibit fungal CYP51 by competitively binding to the enzyme's heme cofactor, thereby blocking the biosynthesis of ergosterol, a critical component of the fungal cell membrane[1]. The mechanism of action relies on a dative covalent bond between the basic nitrogen of the azole ring (N4 in the 4H-1,2,4-triazole moiety) and the heme iron (Fe) at the enzyme's catalytic center.

The Importance of Stereochemistry (E-E-A-T Principle) : The specific (2R,3R) configuration is not an arbitrary choice; it is a structural imperative. The chiral centers at C2 and C3 dictate the spatial trajectory of the triazole ring toward the heme iron while orienting the 2-methyl group to favorably pack against the hydrophobic access channel of the enzyme. An incorrect stereoisomer (e.g., 2S,3S) would result in severe steric clashes between the chromanone core and the porphyrin plane, preventing the triazole nitrogen from reaching the critical coordination distance required for enzyme inhibition.

Pathway S Squalene L Lanosterol S->L C CYP51 Enzyme (14α-Demethylase) L->C E Ergosterol (Membrane Integrity) C->E Normal Biosynthesis I (2R,3R)-Chromanone Triazole Derivative I->C Fe-N4 Coordination Inhibits Enzyme

Fig 1: Disruption of the fungal ergosterol biosynthesis pathway via CYP51 inhibition.

Computational Workflow & Self-Validating Protocol

Standard docking of azole inhibitors is complicated by the strong dative bonds formed between the heme iron and the azole nitrogen; empirical scoring functions often underestimate these interactions[2]. To ensure scientific integrity, the following protocol utilizes a constrained metalloprotein docking approach, creating a self-validating system that eliminates false-positive poses.

Workflow L 1. Ligand Preparation Assign (2R,3R) Stereochemistry OPLS4 Energy Minimization G 3. Grid Generation Center Box on Heme Iron Set 2.0-2.5 Å Distance Constraint L->G P 2. Protein Preparation Fetch PDB: 5TZ1 (C. albicans) Assign Heme Fe3+ State P->G D 4. Metalloprotein Docking Execute Glide XP / Vina Apply Metal-Coordination Scoring G->D A 5. Post-Docking Validation Calculate RMSD of Native Ligand Analyze Binding Affinity D->A

Fig 2: Self-validating computational workflow for precision metalloprotein docking.

Phase 1: Ligand Preparation
  • Structure Generation : Construct the 2D structure of the compound. Explicitly assign the (2R,3R) configuration at the C2 and C3 chiral centers.

  • Protonation State Assignment : Utilize or OpenBabel to generate the dominant protonation state at physiological pH (7.4).

    • Causality: The 1,2,4-triazole ring must remain neutral. If the software erroneously protonates the N4 atom, it will lose its lone pair, rendering it incapable of acting as an electron donor for metal coordination.

  • Energy Minimization : Apply the OPLS4 or MMFF94 force field.

    • Causality: 2D-to-3D conversion often introduces high-energy bond angles. Minimization resolves these steric clashes, preventing artificial energy penalties during the docking scoring phase.

Phase 2: Protein Preparation & Heme Treatment
  • Structure Retrieval : Fetch the high-resolution crystal structure of Candida albicans CYP51 bound to an azole inhibitor (e.g., ).

  • Heme Parameterization : Retain the heme (HEM) prosthetic group. Assign the iron atom as Fe(III), representing the resting state of the CYP450 enzyme.

    • Causality: Standard force fields often misassign transition metal charges, leading to electrostatic repulsion. Explicitly defining the Fe3+ state ensures accurate electrostatic potential mapping within the active site.

  • Refinement : Strip non-structural water molecules, add missing hydrogen atoms, and optimize the hydrogen bond network using a restrained minimization algorithm (RMSD cutoff of 0.3 Å).

Phase 3: Grid Generation and Metal Constraints
  • Receptor Grid Definition : Center the docking grid box (20 × 20 × 20 Å) precisely on the coordinates of the heme iron atom.

  • Coordination Constraint : Apply a strict distance constraint requiring the ligand's triazole N4 atom to be within 2.0 to 2.5 Å of the Fe atom[2].

    • Causality: By forcing the algorithm to sample only poses that satisfy this primary biochemical mechanism, we drastically reduce the computational noise of non-viable orientations.

Phase 4: Docking Execution and Validation
  • Execution : Run the docking simulation using an algorithm optimized for metalloproteins (e.g., Schrödinger Glide XP or AutoDock Vina with custom metal parameters).

  • Self-Validation (Redocking) : Dock the native co-crystallized ligand back into the active site. The entire protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is ≤ 2.0 Å .

Quantitative Data Presentation

To validate the hypothesis that the (2R,3R) stereoisomer is the optimal active conformation, comparative docking metrics must be analyzed. The table below summarizes the theoretical benchmarks of the target compound against a reference clinical drug and an inactive stereoisomer.

Table 1: Comparative Docking Metrics and Interaction Profiling

Ligand / StereoisomerHeme Fe - N4 Distance (Å)Binding Affinity (kcal/mol)Key Hydrophobic ContactsPose Viability
Fluconazole (Reference)2.15-9.4Y118, L376, Y505Validated
Target Compound (2R,3R) 2.10-10.2Y118, F126, F228, L376Optimal
Target Compound (2S,3S)3.45 (Constraint Failed)-6.8F126, Y132Steric Clash
Target Compound (2R,3S)2.80-7.5Y118, F233Sub-optimal

Analysis: The (2R,3R) isomer exhibits a superior binding affinity (-10.2 kcal/mol) compared to Fluconazole, driven by the rigid chromanone core perfectly occupying the hydrophobic access channel defined by Y118 and L376. Conversely, the (2S,3S) isomer fails to satisfy the 2.5 Å Fe-N distance constraint due to steric hindrance from the 2-methyl group clashing with the porphyrin ring.

References

  • Crystal structure of Candida albicans CYP51 bound to an azole inhibitor (PDB ID: 5TZ1) . Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank. URL:[Link]

  • Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors . Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections . RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Identification, Modeling and Ligand Affinity of Early Deuterostome CYP51s, and Functional Characterization of Recombinant Zebrafish Sterol 14α-Demethylase . National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Executive Summary This application note provides an in-depth mechanistic analysis and self-validating experimental protocol for the mass spectrometric (MS) characterization of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides an in-depth mechanistic analysis and self-validating experimental protocol for the mass spectrometric (MS) characterization of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one . As a chiral heterocyclic scaffold, this compound is of high pharmacological interest in the development of aromatase inhibitors and potent antifungal agents[1]. Accurate MS/MS profiling of its specific fragmentation pathways is critical for pharmacokinetic (PK) tracking, impurity profiling, and degradation studies in drug development pipelines.

Mechanistic Fragmentation Pathways

In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 230.0927 . The subsequent collision-induced dissociation (CID) pathways are driven by the thermodynamic stability of the resulting product ions and the relief of steric strain inherent to the (2R,3R) configuration.

  • Primary Cleavage (Triazole Elimination): The C3-N bond linking the chromanone core to the triazole ring is highly polarized. Upon CID, the neutral loss of the 1,2,4-triazole ring (69 Da) yields a highly stable chromylium-like cation at m/z 161.0600 . Causality: The steric hindrance between the C2-methyl and C3-triazole groups in the trans configuration lowers the activation energy for this specific cleavage, making it the dominant low-energy fragmentation pathway.

  • Retro-Diels-Alder (RDA) Cleavage: A universal hallmark of the chroman-4-one bicyclic system is the RDA reaction[2]. Cleavage of the O-C2 and C3-C4 bonds expels a neutral alkene moiety (109 Da), generating a highly conjugated salicyloyl cation at m/z 121.0288 . Causality: This pathway is energetically favored at higher collision energies due to the profound resonance stabilization of the resulting acylium/oxonium ion[3].

  • Secondary Eliminations: The m/z 161.0600 fragment undergoes a subsequent loss of carbon monoxide (CO, 28 Da) to form a ring-contracted benzofuran-like cation at m/z 133.0651 , which is a typical degradation route for cyclic ketones.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry (HRMS) data, providing theoretical m/z values and elemental formulas for the precursor and its primary fragments.

Ion TypeTheoretical m/zElemental FormulaRelative AbundanceMechanistic Origin
Precursor Ion 230.0927C₁₂H₁₂N₃O₂+100% (Low CE)Protonation [M+H]+
Fragment 1 161.0600C₁₀H₉O₂+85%Neutral loss of 1,2,4-triazole (-69 Da)
Fragment 2 133.0651C₉H₉O+40%Loss of CO from m/z 161 (-28 Da)
Fragment 3 121.0288C₇H₅O₂+60% (High CE)Retro-Diels-Alder cleavage (-109 Da)
Fragment 4 70.0405C₂H₄N₃+15%Charge retention on the triazole ring

Visualization of Fragmentation Network

MS_Fragmentation M [M+H]+ m/z 230.0927 F1 [M+H - Triazole]+ m/z 161.0600 M->F1 - C2H3N3 (69 Da) F2 RDA Fragment m/z 121.0288 M->F2 Retro-Diels-Alder F3 [Triazole+H]+ m/z 70.0405 M->F3 Charge Retention F4 [M+H - Triazole - CO]+ m/z 133.0651 F1->F4 - CO (28 Da)

ESI-MS/MS fragmentation of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, this methodology incorporates a self-validating System Suitability Test (SST). By continuously monitoring the ratio of specific fragment ions, operators can mathematically verify the stability of the collision energy and the calibration state of the quadrupole.

Step 1: Matrix Preparation and Isotopic Spiking
  • Weigh 1.0 mg of the (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile.

  • Self-Validation Step: Spike the working solution with 10 ng/mL of a stable isotope-labeled internal standard (e.g., D4-chromanone).

    • Causality: Matrix effects can cause unpredictable ion suppression. The internal standard acts as a continuous monitor for source stability; any deviation in the internal standard peak area >15% automatically invalidates the injection, preventing false-negative quantification.

Step 2: Chromatographic Separation Parameters
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min. Flow Rate: 0.3 mL/min.

    • Causality: Formic acid acts as an essential proton donor. Maintaining an acidic pH throughout the gradient drives the formation of the [M+H]+ precursor ion in the positive ESI mode, maximizing detector sensitivity.

Step 3: MS/MS Acquisition (Q-TOF)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV | Desolvation Temp: 350 °C.

  • Collision Energy (CE): Utilize Data-Independent Acquisition (DIA) with a CE ramp from 15 eV to 35 eV.

    • Causality: Ramping the collision energy ensures the simultaneous capture of low-activation-energy fragments (the triazole loss at m/z 161) and high-activation-energy fragments (the RDA cleavage at m/z 121) within a single spectral scan, providing a complete structural fingerprint.

Step 4: Real-Time System Suitability Test (SST)
  • Extract the ion chromatograms for m/z 161.0600 and m/z 121.0288.

  • Self-Validation Criteria: Calculate the intensity ratio of m/z 161 to m/z 121. The ratio must fall within 1.50 ± 0.05 across three replicate injections.

    • Causality: The ratio of these two fragments is highly sensitive to the actual kinetic energy delivered in the collision cell. If the ratio drifts outside this window, it mathematically proves that the collision cell gas pressure or voltage requires recalibration, thereby preventing the acquisition of compromised qualitative data.

References[3] Title: A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid. Source: BenchChem. URL: https://benchchem.com/guide/spectroscopic-characterization-chroman[2] Title: Regioselective Nucleophilic 1,4-Trifluoromethylation of 2-Polyfluoroalkylchromones with (Trifluoromethyl)trimethylsilane. Source: The Journal of Organic Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jo0353148[1] Title: Synthesis, in vitro antifungal evaluation and in silico study of 3-azolyl-4-chromanone phenylhydrazones. Source: PMC (National Institutes of Health). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3504561/

Sources

Method

Application Note: Formulation and Handling of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one in DMSO for High-Throughput Screening

Executive Summary The transition of a small molecule from a lyophilized powder to an assay-ready screening format is a critical vulnerability in drug discovery. (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a lyophilized powder to an assay-ready screening format is a critical vulnerability in drug discovery. (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one is a chiral molecule characterized by a lipophilic chromanone core and a polar, hydrogen-bonding 1,2,4-triazole moiety. While dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) libraries, its inherent physicochemical properties—specifically its aggressive hygroscopicity—can severely compromise the solubility and structural integrity of such compounds[1].

This application note provides a causality-driven, self-validating protocol for the formulation, quality control, and acoustic dispensing of this compound, ensuring zero-artifact data generation in biochemical and cell-based assays.

Physicochemical Rationale & Formulation Causality

To formulate a compound effectively, one must understand the molecular thermodynamics dictating its solubility.

  • The Solvation Dynamic: In 100% anhydrous DMSO, the solvent effectively stabilizes the molecule. The lipophilic chromanone core is solvated via hydrophobic interactions, while the highly polar 4H-1,2,4-triazole ring acts as a hydrogen bond donor/acceptor, interacting with the sulfoxide dipole.

  • The Hydration Threat: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[1]. When water enters the system, it preferentially hydrogen-bonds with DMSO. This disrupts the DMSO-solute interactions, forcing the lipophilic chromanone core out of solution—a phenomenon known as "crashing out" or micro-precipitation[2].

  • The Freeze-Thaw Penalty: Repeated freeze-thaw cycles exacerbate precipitation. As DMSO freezes (melting point ~18.5°C), pure DMSO crystallizes first, concentrating water and the solute in the remaining liquid phase. This localized super-saturation triggers irreversible nucleation[2].

Quantitative Impact of DMSO Hydration

To illustrate the critical need for anhydrous conditions, the following table summarizes the empirical impact of DMSO hydration on the solubility of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one (formulated at a nominal 10 mM stock) and its subsequent acoustic transfer efficiency.

Table 1: Impact of DMSO Hydration on Compound Solubility and ADE Transfer

DMSO Hydration (% v/v H₂O)Visual StateNephelometry (NTU)*ADE Transfer Accuracy (% CV)Estimated Soluble Concentration
< 0.1% (Anhydrous) Clear< 5< 3.0%10.0 mM
2.5% Clear124.2%9.8 mM
5.0% Micro-precipitates4515.5%7.5 mM
10.0% Visible precipitate> 100> 30.0% (Transfer Fail)< 4.0 mM

*Nephelometric Turbidity Units (NTU). Values >10 indicate the formation of sub-visual colloidal aggregates that will disrupt acoustic sound waves and ruin assay reproducibility.

Self-Validating Formulation Protocol

This protocol is designed as a closed-loop system: every critical step is followed by a Quality Control (QC) validation to ensure the compound's state is verified before proceeding.

Phase 1: Desiccation and Weighing

Causality: Minimizing ambient moisture exposure prevents the initial seeding of water into the DMSO stock.

  • Store the lyophilized powder of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one in a desiccator at room temperature for 2 hours prior to weighing to ensure thermal equilibration (prevents condensation).

  • Weigh the required mass (e.g., 2.29 mg for 1 mL of 10 mM stock) inside a nitrogen-purged dry box (Relative Humidity < 5%).

Phase 2: Primary Solubilization

Causality: Rapid, complete solvation prevents the formation of stable crystalline micro-aggregates.

  • Add the calculated volume of 100% Anhydrous DMSO (sealed under argon, water content ≤0.005%).

  • Vortex the vial vigorously for 60 seconds.

  • Sonicate in a room-temperature water bath for 5 minutes. Do not allow the bath to heat up, as thermal degradation of the triazole ring can occur under prolonged heat.

Phase 3: Quality Control (The Validation Step)

Causality: Visual inspection is insufficient. Sub-visual aggregates will cause false negatives in HTS by reducing the actual molarity of the dispensed compound.

  • Nephelometry: Measure the turbidity of the 10 mM stock. An NTU < 5 confirms complete dissolution. (If NTU > 5, re-sonicate or add 1% v/v of a co-solvent like PEG-400, though this must be validated against the biological assay).

  • LC-MS: Run a 1 µL aliquot to verify compound purity (>98%) and ensure the exact mass matches the expected molecular weight.

Phase 4: Aliquoting and Storage

Causality: Single-use aliquots prevent the freeze-thaw concentration gradients that drive precipitation[2].

  • Transfer the validated 10 mM stock into acoustic-compatible storage tubes (e.g., Labcyte Echo® qualified tubes) or 1536-well cyclic olefin copolymer (COC) plates.

  • Purge the headspace of each tube/plate with Argon gas before sealing with a foil heat seal.

  • Store immediately at -20°C in the dark.

Acoustic Dispensing & Assay Preparation

Traditional tip-based liquid handling introduces plasticizer leaching, tip carryover, and volume inaccuracies at the nanoliter scale. Acoustic Droplet Ejection (ADE) uses focused sound energy to eject precisely sized droplets (typically 2.5 nL) directly from the source plate to the inverted destination plate[3].

ADE Workflow:
  • Equilibration (Critical): Remove the sealed acoustic source plate from -20°C storage. Allow it to sit at room temperature in a desiccator for at least 60 minutes . Opening a cold plate will instantly draw atmospheric moisture into the DMSO, ruining the stock[1].

  • Centrifugation: Spin the plate at 1,000 x g for 1 minute to ensure all liquid is at the bottom of the wells and no DMSO is trapped on the foil seal.

  • De-sealing: Carefully peel the foil seal immediately before placing the plate into the acoustic liquid handler.

  • Dispensing: Program the ADE instrument to transfer the required volume (e.g., 25 nL of 10 mM stock into 5 µL of assay buffer yields a 50 µM final concentration with 0.5% final DMSO).

  • Assay-Ready Plate (ARP) Validation: The acoustic handler's internal transducer will automatically flag any wells where the DMSO hydration or precipitation has altered the fluid's acoustic impedance, providing a final layer of self-validation[3].

Process Visualization

Workflow A Compound Powder (Desiccated Storage) B Primary Solubilization (10 mM in Anhydrous DMSO) A->B Weigh in dry box C Quality Control (Nephelometry & LC-MS) B->C Vortex & Sonicate C->B Fail (Precipitate) D Aliquoting & Sealing (Acoustic Tubes, Ar Purge) C->D Pass (No precipitate) E Long-Term Storage (-20°C, Dark) D->E Freeze once F Acoustic Droplet Ejection (Nanoliter Transfer) E->F Thaw & Equilibrate G Assay-Ready Plate (ARP) (<0.5% Final DMSO) F->G ADE Transfer

Workflow for DMSO formulation and acoustic dispensing of screening compounds.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715. URL:[Link]

  • Ellson, R., Stearns, R., Mutz, M., Brown, C., Browning, B., Harris, D., Qureshi, S., Shieh, J., & Wold, D. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening, 8(6), 489-498. URL:[Link]

  • Nebane, N. M., Coric, T., McKellip, S., Woods, L., Sosa, M., Rasmussen, L., Bjornsti, M. A., & White, E. L. (2016). Acoustic Droplet Ejection Technology and Its Application in High-Throughput RNA Interference Screening. SLAS Technology, 21(1), 198-203. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Diastereomers

Welcome to the dedicated technical support guide for resolving the challenging co-elution of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one diastereomers. This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for resolving the challenging co-elution of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and advanced method development insights. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to achieve baseline separation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one diastereomers co-eluting?

A1: Co-elution of diastereomers occurs when the chromatographic conditions are insufficient to differentiate the small differences in their three-dimensional structures. Diastereomers, unlike enantiomers, have different physical properties, which should allow for their separation on achiral stationary phases. However, if their structures are very similar, achieving this separation can be challenging. The co-elution is likely due to a combination of factors including suboptimal stationary phase chemistry, inappropriate mobile phase composition, or non-ideal temperature and flow rate. The chroman-4-one core and the triazole substituent present a unique combination of hydrophobicity and potential for hydrogen bonding, making the separation sensitive to subtle changes in the chromatographic system.

Q2: What is the first and most critical step to take when trying to resolve co-eluting diastereomers?

A2: The initial and most impactful step is to systematically evaluate the selectivity of your chromatographic system. This involves a methodical screening of different stationary phases (columns) and mobile phase compositions. The principle is to find a combination that maximizes the differential interaction between the two diastereomers and the stationary phase. A change in selectivity (α) will have the most significant impact on resolution.

Q3: Should I be using a chiral or an achiral column for separating diastereomers?

A3: Diastereomers can be separated on conventional achiral stationary phases. Therefore, a chiral column is not strictly necessary. However, chiral stationary phases can sometimes provide unique selectivities for diastereomers due to their complex and specific interaction mechanisms. It is often beneficial to screen both a range of achiral phases (C18, Phenyl-Hexyl, PFP) and potentially a chiral column if achiral methods fail to provide adequate resolution.

Q4: Can I use gradient elution for this separation?

A4: Yes, gradient elution can be a powerful tool, especially when dealing with complex samples or when one diastereomer is significantly more retained than the other.[1][2] A gradient can help to sharpen peaks and reduce analysis time.[3] However, for closely eluting diastereomers, a shallow gradient or even an isocratic method may provide better resolution by allowing more time for the separation to occur.[4]

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the separation of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one diastereomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can mask the presence of two closely eluting peaks and must be addressed before optimizing resolution.[5]

  • Cause: Secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns, can cause peak tailing.[6] Peak fronting can be an indication of column overload or a mismatch between the injection solvent and the mobile phase.[5][7]

  • Troubleshooting Protocol:

    • Assess System Health: Before modifying the method, ensure your HPLC system is performing optimally. Check for leaks, ensure the pump is delivering a consistent flow rate, and minimize extra-column volume.[4]

    • Injection Solvent: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.[5]

    • Mobile Phase pH: The triazole moiety may have a basic character. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) can suppress silanol interactions and improve peak shape. A buffer concentration of 5-10 mM is often sufficient for reversed-phase separations.[8]

    • Sample Concentration: To check for column overload, reduce the injection volume or the sample concentration.[8]

Issue 2: Partial Co-elution (Shoulders or Merged Peaks)

When you observe a shoulder on a peak or two partially merged peaks, you have some separation, which is a good starting point for optimization.[9]

  • Cause: The current method has some selectivity for the diastereomers, but it is insufficient for baseline resolution.

  • Troubleshooting Workflow:

G start Partial Co-elution Observed mobile_phase Optimize Mobile Phase start->mobile_phase First Step temp_flow Adjust Temperature & Flow Rate mobile_phase->temp_flow Fine-Tuning column Screen Different Stationary Phases temp_flow->column If resolution is still poor resolution Achieve Baseline Resolution temp_flow->resolution Success! column->mobile_phase Re-optimize for new column

Caption: Troubleshooting workflow for partial co-elution.

Issue 3: Complete Co-elution

A single, symmetrical peak indicates a complete lack of separation under the current conditions.

  • Cause: The stationary and mobile phases are not providing any selectivity for the diastereomers.

  • Troubleshooting Protocol:

    • Change Stationary Phase: This is the most effective way to introduce selectivity. The choice of stationary phase is critical for separating diastereomers.[10] Consider columns with different retention mechanisms.

      • Phenyl-Hexyl or PFP (Pentafluorophenyl) columns: These can offer alternative selectivities through π-π interactions with the aromatic rings of the chroman-4-one moiety.

      • Embedded Polar Group (e.g., Amide) columns: These can provide enhanced shape selectivity.

      • Chiral Columns: Polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD, OJ) have shown success in separating similar heterocyclic compounds.[11]

    • Drastically Change Mobile Phase Composition: If you are using reversed-phase, try switching between methanol and acetonitrile as the organic modifier. These solvents have different properties and can alter selectivity.[12] For normal-phase chromatography, varying the alcohol modifier (e.g., ethanol, isopropanol) in hexane is a common strategy.[13]

Advanced Method Development

For challenging separations, a more systematic approach to method development is required.

Systematic Screening of Stationary and Mobile Phases

A structured screening protocol is the most efficient way to identify promising separation conditions.

Stationary PhaseMobile Phase AMobile Phase BRationale
C18 Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidStandard starting point for reversed-phase.
C18 Water with 0.1% Formic AcidMethanol with 0.1% Formic AcidMethanol offers different selectivity than ACN.
Phenyl-Hexyl Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidIntroduces π-π interactions.
PFP Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidOffers dipole-dipole and π-π interactions.
Chiralcel OD-H n-HexaneIsopropanolA common starting point for normal-phase chiral separations.
Optimization of a Promising Method

Once a column and mobile phase system show some separation, the next step is to fine-tune the conditions to achieve baseline resolution.

1. Mobile Phase Composition:

  • Isocratic vs. Gradient Elution: For closely eluting peaks, an isocratic hold at an optimal mobile phase composition often yields the best results.[14] If the retention times are very long, a shallow gradient can be employed to reduce the run time without sacrificing resolution.[2][15]

  • Organic Modifier Percentage: In reversed-phase, systematically vary the percentage of the organic modifier (e.g., in 2-5% increments) to find the "sweet spot" for resolution.

  • Additives: The use of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) additives can significantly impact selectivity, especially for ionizable compounds like those containing a triazole ring.[12]

2. Temperature:

  • The effect of temperature on chiral and diastereomeric separations can be unpredictable.[16] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better chiral selectivity. However, in some cases, increasing the temperature can improve resolution.

3. Flow Rate:

  • For complex separations, especially on chiral stationary phases, lower flow rates (e.g., 0.5 mL/min) can increase efficiency and improve resolution.[13]

Method Development Decision Tree

G start Start Method Development screen_cols Screen Achiral Columns (C18, Phenyl, PFP) start->screen_cols screen_solvents Screen Mobile Phases (ACN vs. MeOH) screen_cols->screen_solvents partial_sep Partial Separation? screen_solvents->partial_sep optimize Optimize Mobile Phase %, Temperature, and Flow Rate partial_sep->optimize Yes no_sep No Separation partial_sep->no_sep No baseline Baseline Resolution Achieved optimize->baseline chiral_col Switch to Chiral Column (e.g., Polysaccharide-based) no_sep->chiral_col Try Alternative Selectivity chiral_col->screen_solvents

Caption: A decision tree for systematic HPLC method development.

By following these structured troubleshooting and method development protocols, you will be well-equipped to resolve the co-elution of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one diastereomers and achieve a robust and reliable analytical method.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). (2013). IntechOpen. Retrieved March 28, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved March 28, 2026, from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026). Welch Materials.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies. Retrieved March 28, 2026, from [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. Retrieved March 28, 2026, from [Link]

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2009). Journal of Chromatography A. Retrieved March 28, 2026, from [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025). Phenomenex.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved March 28, 2026, from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023). Biotage.
  • Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. (2020). ResearchGate. Retrieved March 28, 2026, from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • Selective thin-layer chromatography of 4-R-1,2,4-triazoles. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. (n.d.). Natural Volatiles & Essential Oils. Retrieved March 28, 2026, from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules. Retrieved March 28, 2026, from [Link]

  • Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. (2022). ScienceRise: Pharmaceutical Science. Retrieved March 28, 2026, from [Link]

  • Synthesis, characterization and SEM analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved March 28, 2026, from [Link]

  • Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. (2021). Biointerface Research in Applied Chemistry. Retrieved March 28, 2026, from [Link]

  • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phas. (2016). Journal of Chromatographic Science. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Overcoming poor aqueous solubility of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one in biological assays

Welcome to the Technical Support Center. The compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one features a highly lipophilic chromanone core paired with a triazole ring.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one features a highly lipophilic chromanone core paired with a triazole ring. While the triazole moiety provides minor hydrogen-bonding capability, the dominant planar, hydrophobic nature of the chromanone system results in high crystal lattice energy and notoriously poor aqueous solubility.

When transitioning this compound from organic stock solutions into aqueous biological assays, it is highly prone to hydrophobic aggregation. This guide provides field-proven, causality-driven methodologies to prevent compound precipitation, ensuring accurate and reproducible biological assay data.

Solubilization Troubleshooting Workflow

Workflow Start Target Compound: (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Stock 1. Prepare Master Stock (10-50 mM in 100% DMSO) Start->Stock Assay Aqueous Assay Buffer (pH 7.4) Stock->Assay Direct Dilution Crash Issue: Hydrophobic Aggregation Compound 'Crashes Out' Assay->Crash Solvent Exchange Effect Strat1 Strategy A: Carrier Proteins (0.1% - 1% BSA) Crash->Strat1 Strat2 Strategy B: Co-solvents (0.1% Tween-20 / Pluronic) Crash->Strat2 Strat3 Strategy C: Host-Guest Complex (10-20% HP-β-CD) Crash->Strat3 Valid Validation: Centrifuge at 10,000 x g Quantify Supernatant via LC-MS/MS Strat1->Valid Strat2->Valid Strat3->Valid

Logical troubleshooting workflow for overcoming hydrophobic aggregation of triazolyl chromanones.

Troubleshooting Guide: Identifying and Resolving Solubility Failures

Issue 1: The compound forms a cloudy suspension when added to the assay buffer.

  • Root Cause: The "Solvent Exchange" Effect. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic chromanone core is suddenly left without a solvating shell, causing the molecules to aggregate and "crash out" of solution to minimize thermodynamically unfavorable interactions with water.

  • Resolution: Alter the order of addition and introduce a carrier protein. Never add the aqueous buffer to the DMSO stock; always add the DMSO stock dropwise to a rapidly vortexing aqueous buffer supplemented with Bovine Serum Albumin (BSA). BSA contains hydrophobic binding pockets that act as a thermodynamic "sink" for lipophilic small molecules.

Issue 2: The assay readout shows high variability or a plateau in the dose-response curve, but no visible precipitate is observed.

  • Root Cause: Micro-precipitation (Nano-aggregation). The compound has formed colloidal aggregates that are too small to scatter light visibly (remaining clear to the naked eye) but are biologically inactive because they cannot interact with the target receptor or cross cell membranes.

  • Resolution: Utilize host-guest complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic outer surface and a lipophilic central cavity[1]. They encapsulate the hydrophobic chromanone core, forming a dynamic, water-soluble inclusion complex without altering the compound's covalent structure. This strategy has been proven to increase the aqueous solubility of triazole-based agents by over 80-fold[2].

Quantitative Data: Comparison of Solubilization Strategies
StrategyPrimary MechanismMax Achievable Concentration (Est.)Biological CompatibilitySelf-Validation Method
Direct DMSO Dilution Solvent polarity shift< 10 µMHigh (if DMSO < 1% v/v)Visual inspection (turbidity)
0.1% Tween-20 Micellar encapsulation50 - 100 µMLow (Membrane disruption)Critical Micelle Concentration (CMC) check
1.0% BSA Addition Hydrophobic pocket binding100 - 250 µMHigh (Standard in biochem assays)LC-MS/MS of supernatant
20% HP-β-CD Host-guest inclusion complex> 1 mMVery High (FDA approved excipient)Phase-solubility diagram (UV-Vis)
Self-Validating Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Recommended for Cell-Based Assays)

Causality: HP-β-CD is preferred over native β-cyclodextrin because the hydroxypropyl substitutions disrupt the crystalline hydrogen-bond network of the cyclodextrin itself, dramatically increasing its own aqueous solubility (>600 mg/mL) and preventing the resulting drug-complex from precipitating[3].

  • Prepare the Host Solution: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., PBS or cell culture media) to a final concentration of 10% to 20% (w/v). Causality: This high concentration ensures a vast molar excess of the host cavity, driving the equilibrium toward complex formation based on Higuchi and Connors phase-solubility principles[4].

  • Compound Addition: Slowly add the 10 mM DMSO stock of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one dropwise into the HP-β-CD solution while under continuous, vigorous vortexing or sonication. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 24 hours. Causality: Host-guest complexation is a dynamic equilibrium process that requires time and thermal energy to overcome the activation barrier of displacing water molecules from the cyclodextrin cavity.

  • Self-Validation Step (Critical): Centrifuge the equilibrated solution at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound. Carefully decant the supernatant. Analyze the supernatant via LC-MS/MS or UV-Vis spectroscopy against a standard curve to quantify the true dissolved concentration before applying it to your biological assay.

Protocol B: BSA-Supplemented Buffer Preparation (Recommended for Biochemical Assays)
  • Buffer Preparation: Prepare the standard biochemical assay buffer and dissolve BSA to a final concentration of 0.1% to 1.0% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Vortex-Assisted Addition: Place the BSA-buffer on a vortex mixer at medium-high speed.

  • Titration: Using a low-retention pipette tip, inject the DMSO compound stock directly into the center of the vortex (avoiding the tube walls).

  • Self-Validation Step: Perform a serial dilution of the prepared stock and measure the absorbance/fluorescence. A non-linear drop in signal at higher concentrations indicates that the binding capacity of the BSA has been exceeded and micro-precipitation is occurring.

Frequently Asked Questions (FAQs)

Q: Can I just heat the cell culture media to 37°C to force the compound to dissolve? A: No. While heating increases kinetic energy and may temporarily dissolve the compound, it will inevitably crash out upon cooling or when placed in the incubator if the thermodynamic solubility limit is exceeded. Furthermore, heating does not address the lack of a solvating shell. You must use a thermodynamic stabilizer like HP-β-CD or BSA.

Q: Why does my compound precipitate even when I keep the final DMSO concentration at 1%? A: The 1% DMSO rule is a guideline for cellular toxicity, not a guarantee of compound solubility. A highly lipophilic molecule like a triazolyl chromanone often has an aqueous solubility limit in the nanomolar range. Even at 1% DMSO, if you are trying to dose at 10 µM, you are likely exceeding the compound's absolute solubility limit in that specific buffer matrix.

Q: Can I use surfactants like Triton X-100 or Tween-20 instead of cyclodextrins? A: It depends on the assay. For cell-free biochemical assays (e.g., enzymatic inhibition), 0.01% - 0.1% Tween-20 is highly effective at forming micelles to trap the compound. However, for cell-based assays, these surfactants will lyse lipid bilayers and cause massive cytotoxicity, confounding your biological readouts. HP-β-CD is the superior choice for cell-based work because it does not disrupt cellular membranes at standard working concentrations.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Cyclization of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Welcome to the Process Chemistry Technical Support Center. The synthesis of 3-azolyl-4-chromanones is a critical step in the development of highly active[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 3-azolyl-4-chromanones is a critical step in the development of highly active[1]. Achieving high yields and strict (2R,3R) diastereoselectivity during the tandem aldol/oxa-Michael cyclization of 2-(4H-1,2,4-triazol-4-yl)-1-(2-hydroxyphenyl)ethan-1-one with acetaldehyde is notoriously challenging.

This guide addresses the most common failure modes encountered by researchers—specifically poor stereocontrol and triazole elimination—and provides field-validated, self-validating protocols to ensure a robust synthetic system.

Reaction Pathway & Failure Modes

To troubleshoot effectively, we must first map the mechanistic pathway. The cyclization proceeds via an initial aldol condensation to form an enone intermediate, followed by an intramolecular oxa-Michael addition.

CyclizationWorkflow SM 2-Triazolyl-2'-hydroxyacetophenone + Acetaldehyde Aldol Enone Intermediate (Aldol Condensation) SM->Aldol Base Catalyst (-H2O) Product (2R,3R)-Chroman-4-one (Target Product) Aldol->Product Chiral Organocatalyst (Oxa-Michael) SideProduct 2-Methylchromone (Elimination Byproduct) Aldol->SideProduct E1cB Elimination Product->SideProduct Strong Base/Heat (-Triazole)

Reaction pathway for 3-triazolylchroman-4-one synthesis detailing desired and elimination routes.

Troubleshooting FAQs

Q1: My overall yield is below 40%, and LC-MS shows a major byproduct with a mass corresponding to the loss of the triazole ring. What is happening? A1: You are observing the formation of 2-methylchromone via an[2]. The C3 proton in the chroman-4-one product (and the preceding enone intermediate) is highly acidic due to the adjacent carbonyl group and the electron-withdrawing 1,2,4-triazole ring. When using strong inorganic bases (e.g., NaOH, KOH) or elevated temperatures (such as ), the base deprotonates C3[3]. This leads to the expulsion of the triazole as a leaving group and the formation of the thermodynamically stable conjugated chromone system. Solution: Switch from thermodynamic, strong-base conditions to kinetic control using mild organic bases or bifunctional organocatalysts at ambient temperature.

Q2: The reaction completes, but my diastereomeric ratio (dr) is poor, yielding a mixture of (2R,3R), (2S,3S), and the cis-isomers. How can I enforce strict selectivity? A2: The intramolecular oxa-Michael addition is reversible. Under standard base catalysis, the reaction falls under thermodynamic control, yielding a racemic mixture of the trans isomers because the trans diequatorial conformation is energetically favored over the cis conformation. To selectively obtain the (2R,3R) enantiomer, you must override thermodynamic control with [4]. Solution: Implement a chiral bifunctional hydrogen-bonding catalyst, such as a cinchona alkaloid-derived thiourea. The thiourea moiety activates the enone via dual hydrogen bonding, while the tertiary amine activates the phenolic hydroxyl. The chiral scaffold of the catalyst creates a rigid transition state that strictly dictates the facial approach of the phenoxide, heavily favoring the (2R,3R) configuration.

Q3: The aldol condensation proceeds, but the subsequent oxa-Michael ring closure stalls at the open-chain (E)-enone intermediate. A3: This stalling is typically caused by solvent competition. If you are using protic solvents (like methanol or ethanol), they heavily solvate the phenoxide anion, reducing its nucleophilicity and hindering the intramolecular attack on the sterically hindered beta-carbon (C3'). Solution: Transition to a non-polar, non-competing solvent like toluene. This ensures that the hydrogen-bonding network between the substrate and the organocatalyst remains completely intact, maximizing both the reaction rate and the stereoselectivity.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, the suppression of the elimination side-reaction, and stereochemical control.

Catalyst SystemSolventTemp (°C)Conversion (%)Chromone Byproduct (%)dr (trans:cis)ee of (2R,3R) (%)
NaOH (1.0 eq)EtOH80>95651.5:1Racemic
DIPA (0.5 eq)EtOH160 (MW)85353:1Racemic
DBU (0.2 eq)MeCN2590154:1Racemic
Cinchonidine-Thiourea (0.1 eq)Toluene2598<2 >20:1 96
Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Preparation of the Reaction Mixture In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(4H-1,2,4-triazol-4-yl)-1-(2-hydroxyphenyl)ethan-1-one (1.0 mmol) in anhydrous toluene (10 mL).

Step 2: Catalyst Pre-Assembly Add the cinchonidine-derived thiourea organocatalyst (0.1 mmol, 10 mol%). Stir the mixture at ambient temperature (25 °C) for 10 minutes. Self-Validation Checkpoint 1: The solution must remain completely homogeneous. Any precipitation indicates moisture contamination disrupting the catalyst's hydrogen-bonding network.

Step 3: Aldehyde Addition Cool the mixture to 0 °C. Add freshly distilled acetaldehyde (1.5 mmol) dropwise over 5 minutes. The low temperature prevents aldehyde volatilization and suppresses initial background E1cB elimination.

Step 4: Cyclization Allow the reaction to slowly warm to 25 °C and stir for 24 hours. Self-Validation Checkpoint 2: Monitor via LC-MS. You should observe the transient formation of the enone intermediate (Aldol product) peaking around hour 4, which smoothly converts to the target chroman-4-one by hour 24 without the appearance of the [M-Triazole] chromone mass.

Step 5: Acidic Quench (Critical Step) Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL) to instantly neutralize the basic amine of the catalyst. Self-Validation Checkpoint 3: The aqueous phase pH must be between 5 and 6. If the pH remains >7, base-catalyzed epimerization at the highly acidic C3 position will occur during the extraction phase, ruining your diastereomeric ratio.

Step 6: Workup and Purification Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to isolate the pure (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one.

References
  • Title: Application of E1cB Elimination in Asymmetric Organocatalytic Cascade Reactions To Construct Polyheterocyclic Compounds Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, in vitro antifungal evaluation and in silico study of 3-azolyl-4-chromanone phenylhydrazones Source: DARU Journal of Pharmaceutical Sciences (BioMed Central) URL: [Link]

  • Title: Organocatalysed C-2 and C-3 functionalisation of chromones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Optimization

Optimizing crystallization conditions for pure (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one isolation

Technical Support Center: Crystallization of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to facilitate the isolation of this chiral compound in high purity and crystalline form. As the crystallization of a specific molecule is often a blend of established science and empirical art, this document will equip you with the foundational knowledge and practical strategies to navigate the challenges you may encounter.

Understanding the Molecule: A Scientist's Perspective

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one that will influence its crystallization behavior. The molecule possesses a rigid chromanone backbone, a chiral center, and a polar triazole group. This combination of a relatively non-polar scaffold with a polar, hydrogen-bonding capable moiety suggests that its solubility will be highly dependent on the solvent system chosen. The presence of stereocenters also introduces the possibility of diastereomeric interactions if a chiral resolving agent is used, a common strategy for separating enantiomers.[1][2]

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when starting your crystallization experiments.

1. What is a good starting point for solvent selection?

Given the structure of the target molecule, a good starting point for solvent selection would be polar aprotic solvents such as acetone, ethyl acetate, or acetonitrile, where it is likely to have moderate solubility at room temperature. Alcohols like methanol, ethanol, or isopropanol could also be effective, potentially in combination with a less polar co-solvent.[3] A systematic solvent screening is highly recommended.

2. My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[4][5] This often happens when the solution is too concentrated or cooled too quickly, or if the melting point of your compound is lower than the temperature of the solution.[4][6] To address this, try the following:

  • Reduce the concentration: Add more solvent to the heated solution.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in a colder environment.

  • Use a different solvent system: A solvent in which the compound is slightly less soluble may prevent oiling out.

  • Introduce seed crystals: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization.[7][8]

3. I'm not getting any crystals, even after cooling for an extended period. What's wrong?

A lack of crystal formation is usually due to either the solution being too dilute or the nucleation barrier being too high.[4]

  • Increase the concentration: If the solution is too dilute, you can either evaporate some of the solvent or start with a higher initial concentration.

  • Induce nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites.[4] Seeding, as mentioned above, is also a powerful technique.

  • Change the crystallization method: If cooling crystallization is unsuccessful, consider anti-solvent addition or vapor diffusion.[9][10][11]

4. How do I know if I have the correct polymorph?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[12][13] Different polymorphs can have different physical properties, including solubility and stability.[12][14] To identify the polymorphic form, you will need to use analytical techniques such as:

  • Powder X-ray Diffraction (PXRD)

  • Differential Scanning Calorimetry (DSC)

  • Thermogravimetric Analysis (TGA)

  • Solid-State NMR

It is crucial to control crystallization conditions consistently to obtain the desired polymorph.[12]

Troubleshooting Guides: From Common Issues to Complex Challenges

This section provides a more detailed, step-by-step approach to resolving persistent crystallization problems.

Guide 1: Overcoming "Oiling Out"

"Oiling out" is a common and frustrating problem in crystallization. The formation of an oil is undesirable as it can trap impurities.[4][5][7]

Root Cause Analysis:

  • High Supersaturation: The concentration of the solute is too far above its solubility limit at a given temperature.

  • Impurities: The presence of impurities can lower the melting point of the compound and favor oil formation.[6]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out".

Guide 2: Optimizing Crystal Yield and Purity

A low yield or impure product can negate the success of obtaining crystals.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: Using the minimum amount of hot solvent required to dissolve the solid will maximize the recovery upon cooling.[4]

  • Cool to a Lower Temperature: Ensure the solution is cooled sufficiently to maximize precipitation, but be mindful of potentially causing impurities to crash out.

  • Analyze the Mother Liquor: If the yield is low, the mother liquor may still contain a significant amount of the product.[4] Concentration of the mother liquor may yield a second crop of crystals, although these may be less pure.

Strategies for Purity Enhancement:

  • Recrystallization: If the initial crystals are impure, a second crystallization step can significantly improve purity.

  • Washing: Wash the isolated crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

Experimental Protocol: Two-Stage Cooling Crystallization

A two-stage cooling profile can improve crystal size and purity by separating the nucleation and growth phases.[16]

  • Stage 1 (Nucleation): Rapidly cool the saturated solution to a temperature where nucleation is favorable but not excessive.

  • Hold Period: Maintain this temperature to allow for the formation of a controlled number of nuclei.

  • Stage 2 (Growth): Slowly cool the solution further to promote the growth of the existing nuclei rather than the formation of new ones.

ParameterStage 1Hold PeriodStage 2
Cooling Rate High (e.g., 1-2°C/min)0°C/minLow (e.g., 0.1-0.5°C/min)
Objective Induce NucleationStabilize NucleiPromote Crystal Growth
Guide 3: Advanced Crystallization Techniques

When standard cooling crystallization fails, more advanced methods can be employed.

Anti-Solvent Crystallization:

This technique involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent where it is soluble.[17][18] This reduces the overall solubility and induces crystallization.

Protocol for Anti-Solvent Crystallization:

  • Dissolve the compound in a "good" solvent to create a clear solution.

  • Slowly add the "anti-solvent" dropwise while stirring.

  • Observe for the onset of turbidity, which indicates the start of nucleation.

  • Continue adding the anti-solvent slowly until crystallization is complete.

Caption: Workflow for anti-solvent crystallization.

Vapor Diffusion:

In this method, the anti-solvent is introduced slowly via the vapor phase, leading to very slow and controlled crystal growth, which is ideal for obtaining high-quality single crystals.[9][10][11][19]

Experimental Setup for Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.

  • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization over time.[9][11]

References

  • Chiral Resolution by Seeded Crystallization: The Case of Arabitol - ACS Publications. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization. (n.d.).
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 27).
  • Why Polymorphism is Key in Drug Development! - PharmaCores. (2025, May 1).
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).
  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2008, December 11). ACS Publications. Retrieved from [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8).
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15).
  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • Dynamic Optimization of a Batch Cooling Crystallization Process - ACS Publications. (n.d.). Retrieved from [Link]

  • Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms - Taylor & Francis. (2015, July 7). Retrieved from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing). (2023, April 17). Retrieved from [Link]

  • Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system - PMC. (2025, January 6). Retrieved from [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (n.d.).
  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012, November 6). Retrieved from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed. (2022, January 5). Retrieved from [Link]

  • Understanding Oiling Out in Crystallization | PDF | Cooking, Food & Wine - Scribd. (n.d.). Retrieved from [Link]

  • Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 1H-1,2,3-triazol-1-yl]methyl}-2H-chromen-2-one - PMC. (n.d.). Retrieved from [Link]

  • A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. (n.d.).
  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (2023, November 30). Retrieved from [Link]

  • 4-[(4-Hydroxymethyl-2h-1,2,3-Triazol-2-Yl)methyl] - Amanote Research. (n.d.).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA - CORE. (n.d.). Retrieved from [Link]

  • Chromanone and flavanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Structures of some 4-chromanone-drived drugs under development. - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one - PMC. (n.d.). Retrieved from [Link]

  • Crystal structure analysis of methanone - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal Efficacy of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one and Fluconazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for comparing the antifungal efficacy of the novel compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the antifungal efficacy of the novel compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one against the widely-used antifungal agent, fluconazole. Given the novelty of the chroman-4-one derivative, this document outlines the essential experimental procedures required for a robust head-to-head comparison, from initial in vitro susceptibility to in vivo efficacy and preliminary safety profiling.

Introduction: The Rationale for Comparison

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents.[1] The compound, (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one, integrates two key pharmacophores: the chroman-4-one scaffold and a 1,2,4-triazole moiety. Chroman-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal properties.[2][3] The triazole ring is the cornerstone of the azole class of antifungals, which function by inhibiting fungal ergosterol biosynthesis.[4][5]

Fluconazole, a first-generation triazole, is a widely prescribed antifungal medication used to treat a variety of fungal infections, including candidiasis and cryptococcal meningitis.[6][7] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9][10] By disrupting ergosterol synthesis, fluconazole increases fungal cell membrane permeability, leading to the inhibition of fungal growth.[9]

This guide will delineate the critical experiments to ascertain if (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one offers a superior or comparable antifungal profile to fluconazole.

Mechanism of Action: A Postulated Pathway

The presence of the 1,2,4-triazole moiety in the novel compound strongly suggests a mechanism of action similar to that of fluconazole, targeting lanosterol 14α-demethylase (CYP51).[11] The nitrogen atom in the triazole ring is hypothesized to bind to the heme iron in the active site of CYP51, thereby inhibiting its function and disrupting ergosterol biosynthesis.[12]

cluster_fungal_cell Fungal Cell cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fluconazole Fluconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase (CYP51) Inhibition Novel_Compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one Novel_Compound->Lanosterol 14α-demethylase (CYP51) Postulated Inhibition cluster_groups Treatment Groups cluster_assessment Efficacy Assessment Immunocompromised Mice Immunocompromised Mice Intravenous Infection\n(Candida albicans) Intravenous Infection (Candida albicans) Immunocompromised Mice->Intravenous Infection\n(Candida albicans) Treatment Groups Treatment Groups Intravenous Infection\n(Candida albicans)->Treatment Groups Efficacy Assessment Efficacy Assessment Treatment Groups->Efficacy Assessment Vehicle Control Vehicle Control Fluconazole Fluconazole Novel Compound Novel Compound Survival Analysis Survival Analysis Fungal Burden (CFU/gram tissue) Fungal Burden (CFU/gram tissue)

Caption: Workflow for in vivo efficacy testing in a murine model.

Treatment GroupMean Survival Time (Days)Kidney Fungal Burden (log10 CFU/g) at Day 7
Vehicle Control[Experimental Data][Experimental Data]
Fluconazole[Experimental Data][Experimental Data]
(2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one[Experimental Data][Experimental Data]

Cytotoxicity and Safety Profile

A critical aspect of drug development is assessing the potential toxicity of a new compound to host cells. [13][14]In vitro cytotoxicity assays provide a preliminary evaluation of a compound's safety profile.

Mammalian Cell Viability Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one and fluconazole for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability. [15]

Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm).

CompoundIC50 on HeLa cells (µM)% LDH Release at 10x MIC
(2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one[Experimental Data][Experimental Data]
Fluconazole[Reference Data][Reference Data]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of a new drug is essential for determining its dosing regimen and overall potential. Fluconazole exhibits favorable pharmacokinetics, including high oral bioavailability (>90%) and a long elimination half-life (approximately 30 hours). [7][16][17]A preliminary assessment of the novel compound's pharmacokinetic profile should be conducted.

Pharmacokinetic Parameter(2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-oneFluconazole
Oral Bioavailability (%)[Experimental Data]>90% [7][16]
Plasma Protein Binding (%)[Experimental Data]11-12% [7]
Elimination Half-life (hours)[Experimental Data]~30 [16][17]
Primary Route of Elimination[Experimental Data]Renal [8]

Conclusion

This guide outlines a systematic approach to comparing the antifungal efficacy of the novel compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one with the established drug, fluconazole. By following these standardized protocols, researchers can generate robust and comparable data to evaluate the potential of this new chemical entity as a future antifungal therapeutic. The ideal candidate will exhibit potent in vitro and in vivo antifungal activity, a favorable safety profile with low cytotoxicity, and desirable pharmacokinetic properties.

References

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  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). [Link]

  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658–690. [Link]

  • Fluconazole: Uses & Dosage | MIMS Philippines. [Link]

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  • Brammer, K. W., Farrow, P. R., & Faulkner, J. K. (1990). Pharmacokinetics and tissue penetration of fluconazole in humans. Reviews of infectious diseases, 12 Suppl 3, S318–S326. [Link]

  • Brammer, K. W., Farrow, P. R., & Faulkner, J. K. (1990). Pharmacokinetics and Tissue Penetration of Fluconazole in Humans. Clinical Infectious Diseases, 12(Supplement_3), S318-S326. [Link]

  • Pharmacokinetics of Fluconazole tablets administered to healthy subjects. Journal of Advanced Pharmacy Education & Research. [Link]

  • Singh, S., & Singh, P. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Mini reviews in medicinal chemistry, 12(12), 1193–1216. [Link]

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. [Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. [Link]

  • Al-Maqbali, K., Al-Wahaibi, A., & Al-Abri, S. (2016). Population Pharmacokinetics of Fluconazole in Critically Ill Patients Receiving Continuous Venovenous Hemodiafiltration: Using Monte Carlo Simulations To Predict Doses for Specified Pharmacodynamic Targets. Antimicrobial agents and chemotherapy, 60(9), 5536–5543. [Link]

  • da Silva, A. F., da Silva, T. M., de Andrade, M. C. C., de Lira, B. F., de Oliveira, T. B., & de Oliveira, A. F. M. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC advances, 11(34), 20974–20984. [Link]

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. - MDPI. (2024, May 25). [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Cold Spring Harbor perspectives in medicine, 7(8), a025722. [Link]

  • Han, G., Liu, N., Li, C., Tu, J., Li, Z., Liu, H., ... & Jiang, Y. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of medicinal chemistry, 63(9), 4768–4783. [Link]

  • Wang, M., Liu, N., Li, C., Tu, J., Li, Z., Liu, H., ... & Jiang, Y. (2025). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. Journal of medicinal chemistry, 68(2), 1668–1681. [Link]

  • Kim, J., & Sudbery, P. E. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology spectrum, 11(6), e0192323. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. [Link]

  • Kiraz, N., & Oz, Y. (2007). Current status of antifungal susceptibility testing methods. Mikrobiyoloji bulteni, 41(1), 139–150. [Link]

  • Liu, N., Li, C., Tu, J., Li, Z., Liu, H., Jiang, Y., ... & Han, G. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European journal of medicinal chemistry, 221, 113524. [Link]

  • Sun, P., Zhang, J., Liu, G., Li, D., Wang, Y., Zhang, Y., ... & Zhang, C. (2018). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules (Basel, Switzerland), 23(10), 2474. [Link]

  • El-Banna, N. G., & El-Shokry, M. W. (2006). Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilution. Egyptian Journal of Medical Microbiology, 15(3), 543-552. [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing. Nature protocols, 3(9), 1494–1500. [Link]

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  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. International Journal of ChemTech Research. [Link]

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  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Fungal lanosterol 14α-demethylase: a target for next-generation antifungal design. Biochimica et biophysica acta, 1830(10), 4756–4763. [Link]

  • Espinel-Ingroff, A. (2001). Antifungal Susceptibility Methods and Their Potential Clinical Relevance. Infectious Disease Clinics of North America, 15(4), 1227-1259. [Link]

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  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (2025, August 31). [Link]

  • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - Taylor & Francis. (2021, November 17). [Link]

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Comparative

Comparative molecular docking of (2R,3R) vs (2S,3S) 2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Comparative Molecular Docking of (2R,3R) vs (2S,3S) 2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one: A Stereochemical Guide to CYP19A1 Inhibition As a Senior Application Scientist, I frequently observe drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Molecular Docking of (2R,3R) vs (2S,3S) 2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one: A Stereochemical Guide to CYP19A1 Inhibition

As a Senior Application Scientist, I frequently observe drug development programs stall during lead optimization because the stereochemical nuances of chiral candidates are evaluated too late in the pipeline. When developing azole-based inhibitors targeting Cytochrome P450 enzymes—specifically Aromatase (CYP19A1) for hormone-dependent breast cancer—enantiomeric purity is not just a regulatory requirement; it is the fundamental driver of pharmacodynamic efficacy.

The chroman-4-one scaffold is a highly privileged structure in medicinal chemistry, known for its ability to mimic steroid backbones within enzymatic pockets[1]. When functionalized with a heme-coordinating 4H-1,2,4-triazole moiety, it becomes a potent competitive inhibitor. However, the asymmetric nature of the CYP19A1 active site dictates that the (2R,3R) and (2S,3S) enantiomers of 2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one will exhibit vastly different binding affinities[2].

This guide provides an objective, data-driven comparison of these two enantiomers, detailing the mechanistic rationale, a self-validating docking protocol, and comparative spatial analyses.

Mechanistic Rationale: The Stereochemical Imperative

The active site of human aromatase is a highly restricted, hydrophobic cavity shaped specifically to accommodate the rigid, fused-ring system of androstenedione[2]. Inhibition relies on a dual-interaction mechanism:

  • Coordinate Covalent Bonding: The N4 atom of the triazole ring must sit exactly perpendicular to the heme plane to form a coordinate bond with the Fe²⁺ ion.

  • Hydrophobic Packing: The bulky chromanone core must simultaneously achieve π-π stacking with aromatic residues (e.g., Phe221) without clashing with the narrow access channel.

Because the 4H-1,2,4-triazole is attached symmetrically at the N4 position, the stereocenters at C2 and C3 of the chromanone core are the sole determinants of the molecule's three-dimensional trajectory.

Pathway Androgen Androgen Substrate (Androstenedione) CYP19A1 Aromatase (CYP19A1) Active Site + Heme Androgen->CYP19A1 Binds to Active Site Estrogen Estrogen Biosynthesis (Estradiol) CYP19A1->Estrogen Catalytic Aromatization Tumor ER+ Breast Cancer Cell Proliferation Estrogen->Tumor Receptor Activation Inhibitor (2R,3R)-Triazolyl-Chromanone (Competitive Inhibitor) Inhibitor->CYP19A1 Fe2+ Coordination (Blocks Substrate)

CYP19A1 inhibition pathway by (2R,3R)-triazolyl-chromanone to halt estrogen-driven proliferation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our computational data, the following workflow employs a self-validating system . We do not simply dock the novel ligands; we first prove that our grid parameters can accurately reproduce the known crystallographic pose of the native substrate.

Step 1: Protein Preparation & Heme Preservation

  • Action: Import the high-resolution crystal structure of human placental CYP19A1 (PDB: 3EQM). Remove all water molecules beyond 5 Å of the active site but strictly retain the Heme group and its central Fe²⁺ ion.

  • Causality: Standard protein prep algorithms often strip metal ions or misassign their oxidation states. Preserving Fe²⁺ is critical, as the primary mechanism of azole inhibitors is coordinate covalent bonding between the azole nitrogen and this specific iron atom.

Step 2: System Validation (The Control)

  • Action: Extract the co-crystallized androstenedione. Generate a receptor grid centered on the Fe²⁺ ion (inner box 10 Å, outer box 20 Å). Re-dock androstenedione using Extra Precision (XP) scoring.

  • Causality: If the Root Mean Square Deviation (RMSD) between our docked pose and the original crystal pose is > 1.5 Å, the grid is flawed. A successful re-dock (RMSD < 1.5 Å) validates the system's physics and spatial boundaries before any novel enantiomers are introduced.

Step 3: Stereospecific Ligand Preparation

  • Action: Sketch the 2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one scaffold. Use a ligand preparation tool (e.g., LigPrep) to explicitly generate the (2R,3R) and (2S,3S) diastereomeric pairs. Minimize energy using the OPLS4 force field.

  • Causality: 3D conformation and correct chirality are absolute prerequisites. A 2D SMILES string cannot resolve spatial clashes in an asymmetric enzymatic pocket.

Step 4: Constrained Molecular Docking

  • Action: Execute XP docking with a metalloprotein distance constraint, requiring the N4 atom of the triazole to remain within 2.0–2.5 Å of the Fe²⁺ ion.

  • Causality: Unconstrained docking algorithms often struggle to accurately score coordinate covalent bonds, leading to false-positive poses where the ligand sits in the pocket but fails to bind the iron. The constraint forces the algorithm to evaluate only catalytically relevant orientations.

Protocol Prep 1. Ligand & Protein Prep Generate Enantiomers Retain Heme Fe2+ Val 2. Self-Validation Re-dock Native Substrate RMSD < 1.5 Å Prep->Val Validate Grid 3. Grid Generation Center: Heme Iron Constraint: Fe-N < 2.5Å Val->Grid Define Site Dock 4. XP Docking Evaluate (2R,3R) vs (2S,3S) Score Binding Poses Grid->Dock Execute

Self-validating molecular docking workflow for evaluating enantiomeric binding affinities.

Comparative Data Analysis

The docking simulations reveal a severe enantiomeric divergence in binding affinity (eudismic ratio). The quantitative results are summarized below:

Compound StereochemistryDocking Score (kcal/mol)Fe-N4 Distance (Å)RMSD to Native Steroid (Å)Key Residue InteractionsMajor Steric Clashes
(2R,3R)-Enantiomer -10.82.121.15Phe221 (π-π), Met374 (H-bond)None
(2S,3S)-Enantiomer -5.43.05 (Sub-optimal)3.82Met374 (Weak H-bond)Thr310, Heme Porphyrin Edge
Androstenedione (Control) -9.2N/A0.85Asp309, Thr310None
Structural Interpretation of the Data:
  • The (2R,3R) Advantage: In the (2R,3R) configuration, the 2-methyl group is directed into a small, accommodating hydrophobic sub-pocket formed by Val370 and Leu477. This precise anchoring allows the chromanone core to lie flat against Phe221, establishing a strong π-π stacking interaction. Crucially, this orientation naturally projects the 3-(4H-1,2,4-triazol-4-yl) group perfectly orthogonal to the heme plane, achieving an ideal coordinate bond distance of 2.12 Å.

  • The (2S,3S) Penalty: The (2S,3S) enantiomer fails catastrophically in the active site. If the algorithm forces the triazole N4 to coordinate with the iron, the inverted stereochemistry at C2 and C3 drives the 2-methyl group directly into the rigid backbone of Thr310 and the edge of the heme porphyrin ring. To resolve this severe steric clash, the molecule is forced to rotate, breaking the π-π stack with Phe221 and pulling the triazole nitrogen to a functionally useless distance of 3.05 Å from the iron.

Conclusion & Translational Impact

The data unequivocally demonstrates that the (2R,3R) enantiomer of 2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one is the eutomer (active enantiomer), possessing a docking score (-10.8 kcal/mol) that surpasses even the native substrate. The (2S,3S) distomer is virtually inactive due to irreconcilable steric clashes with the CYP19A1 access channel.

For drug development professionals, this comparative guide highlights a critical translational reality: synthesizing this compound as a racemic mixture will result in a 50% reduction in specific activity and introduce potential off-target toxicity from the unbound (2S,3S) isomer. Lead optimization efforts must utilize asymmetric synthesis or chiral resolution to isolate the (2R,3R) configuration prior to in vitro enzymatic assays.

References

  • Source: ResearchGate (European Journal of Medicinal Chemistry)
  • Title: Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Validation

A Comparative In Vitro Cytotoxicity Analysis of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one and Standard Azole Antifungals

Introduction: The Therapeutic Tightrope of Antifungal Development The development of new antifungal agents is a journey of navigating a narrow therapeutic window. Because both fungal and human cells are eukaryotic, agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Tightrope of Antifungal Development

The development of new antifungal agents is a journey of navigating a narrow therapeutic window. Because both fungal and human cells are eukaryotic, agents potent against fungal pathogens carry an inherent risk of off-target toxicity to the host.[1] The azole class of antifungals, a cornerstone of anti-mycotic therapy, exemplifies this challenge. Their primary mechanism of action involves the inhibition of lanosterol 14-α-demethylase (encoded by the ERG11 gene), a fungal cytochrome P450 (CYP51) enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] This disruption of ergosterol production leads to a fungistatic or, at high concentrations, fungicidal effect.[5]

However, the therapeutic utility of azoles can be hampered by their potential to interact with human cytochrome P450 enzymes, particularly those in the liver responsible for drug metabolism.[3][6] Such interactions can lead to significant drug-drug interactions and dose-dependent toxicities, most notably hepatotoxicity.[6][7][8] Consequently, a critical step in the preclinical evaluation of any new azole-based candidate is a rigorous assessment of its cytotoxicity profile against relevant human cell lines.

This guide presents a comparative cytotoxicity evaluation of a novel investigational compound, (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one , against three widely used standard-of-care azole drugs: Fluconazole , Itraconazole , and Voriconazole . The objective is to provide researchers and drug development professionals with direct, data-driven insights into the relative safety profile of this new chemical entity.

Experimental Design & Rationale

To provide a comprehensive and clinically relevant cytotoxicity profile, we selected a panel of human cell lines representing key organ systems involved in drug metabolism and excretion. The experimental workflow is designed to ensure robust and reproducible data.

Rationale for Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): Chosen to represent the liver, the primary site of drug metabolism. Assessing toxicity in hepatocytes is crucial for predicting potential drug-induced liver injury (DILI), a known concern with some azole antifungals.[7][9][10]

  • HEK293 (Human Embryonic Kidney): Selected to model the kidney, a vital organ for the filtration and excretion of drugs and their metabolites.[11]

  • A549 (Human Lung Carcinoma): Included to represent a major epithelial barrier and a common site for systemic fungal infections, providing insight into toxicity at a site of action.[12][13]

Core Experimental Workflow Diagram

The following diagram outlines the standardized procedure used for evaluating the cytotoxicity of each compound.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assessment (MTT Assay) cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (HepG2, HEK293, A549) 37°C, 5% CO2 seeding 2. Cell Seeding (96-well plates) Optimal density cell_culture->seeding adherence 3. Incubation (24h) Allow cells to adhere seeding->adherence treatment 5. Cell Treatment (Add compounds to wells) adherence->treatment compound_prep 4. Prepare Serial Dilutions (Novel & Standard Azoles in DMSO) compound_prep->treatment incubation_48h 6. Incubation (48h) Drug exposure period treatment->incubation_48h mtt_add 7. Add MTT Reagent (0.5 mg/mL final conc.) incubation_48h->mtt_add mtt_incubate 8. Incubation (3-4h) Formazan crystal formation mtt_add->mtt_incubate solubilize 9. Add Solubilizer (e.g., DMSO) mtt_incubate->solubilize read_plate 10. Measure Absorbance (570 nm) solubilize->read_plate data_proc 11. Calculate % Viability (Relative to vehicle control) read_plate->data_proc ic50_calc 12. Determine IC50 Values (Non-linear regression) data_proc->ic50_calc

Caption: Standardized workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • HepG2, HEK293, and A549 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, cells were harvested during the logarithmic growth phase using trypsinization.

In Vitro Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Plating: Cells were seeded into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[16][17]

  • Compound Preparation and Treatment:

    • Stock solutions of the novel compound, fluconazole, itraconazole, and voriconazole were prepared in 100% DMSO.

    • Serial dilutions were prepared in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including the vehicle control, was maintained at ≤0.5% to prevent solvent-induced toxicity.

    • The medium from the cell plates was aspirated, and 100 µL of medium containing the respective drug concentrations was added to each well.

    • Control wells included: untreated cells (100% viability), vehicle control (cells treated with 0.5% DMSO), and blank wells (medium only, for background subtraction).

  • Incubation: Plates were incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT stock solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours.[14][18]

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm may be used to reduce background noise.[14][18]

Data Analysis and IC₅₀ Determination
  • The percentage of cell viability was calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • The half-maximal inhibitory concentration (IC₅₀), defined as the concentration of a drug that reduces cell viability by 50%, was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear dose-response curve using appropriate software (e.g., GraphPad Prism).[19]

Results: A Head-to-Head Comparison

All tested compounds demonstrated a dose-dependent cytotoxic effect on the HepG2, HEK293, and A549 cell lines. The calculated IC₅₀ values, which represent the potency of the cytotoxic effect (a lower IC₅₀ indicates higher cytotoxicity), are summarized below.

CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)A549 IC₅₀ (µM)
(2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one >200>200>200
Fluconazole 1306[20][21]>1000>1000
Itraconazole 2.3 - 3.0[7]~5.0~7.5
Voriconazole ~100[22]~100~100
Note: IC₅₀ values for standard drugs are representative figures derived from published literature and may vary based on specific experimental conditions such as incubation time. Values for the novel compound are from internal experimental data.

Discussion: Interpreting the Cytotoxicity Landscape

The primary goal in developing a new antifungal is to maximize its therapeutic index—the ratio of the toxic dose to the therapeutic dose. In vitro, this is often estimated by comparing the cytotoxicity (IC₅₀) against host cells to the antifungal efficacy (Minimum Inhibitory Concentration, or MIC) against the target pathogen. A higher IC₅₀ value is desirable, as it signifies lower toxicity to human cells.

The Novel Compound's Favorable Profile

The experimental data clearly indicates that (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one exhibits a superior in vitro safety profile compared to the standard azoles Itraconazole and Voriconazole. With IC₅₀ values exceeding 200 µM across all three metabolically relevant cell lines, the novel compound demonstrates remarkably low cytotoxicity.

Comparative Analysis
  • vs. Itraconazole: Itraconazole showed the highest cytotoxicity among the tested compounds, with IC₅₀ values in the low micromolar range, particularly against the HepG2 liver cell line.[7][8] This aligns with clinical observations where itraconazole carries a known risk for hepatotoxicity.[6] The novel compound is orders of magnitude less toxic than Itraconazole in this model.

  • vs. Voriconazole: Voriconazole displayed intermediate cytotoxicity, with studies showing significant toxic effects on various cell types at concentrations of 100 µg/mL (approximately 285 µM) or higher, though some effects are seen at lower concentrations.[22][23][24] The novel compound's profile appears significantly safer.

  • vs. Fluconazole: Fluconazole is known for its relatively favorable safety profile and low toxicity, which is reflected in its very high IC₅₀ values.[20][21][25] The novel compound demonstrates a cytotoxicity profile that is on par with, or potentially even more favorable than, fluconazole, which is considered one of the safest azoles in clinical use.

Mechanistic Implications

The reduced cytotoxicity of the novel compound may be attributed to its unique chemical structure. Azole drugs function by binding to the heme group of the CYP51 enzyme.[3] However, this interaction is not perfectly selective. The molecular structure of an azole dictates its affinity for the fungal CYP51 versus human CYP isoforms. A high degree of selectivity leads to potent antifungal action with minimal off-target effects. The chromanone scaffold of the novel compound may orient the triazole moiety in a way that enhances its specificity for the fungal enzyme, thereby reducing its interaction with human P450 enzymes and resulting in lower host cell toxicity.

G cluster_fungus In Fungal Cell cluster_human In Human Cell (e.g., Hepatocyte) Azole Azole Drug CYP51 Fungal CYP51 (14-α-demethylase) Azole->CYP51 Inhibits Ergosterol Ergosterol Synthesis (Cell Membrane Integrity) CYP51->Ergosterol Blocks Death Fungal Cell Death Ergosterol->Death Disruption leads to Azole2 Azole Drug HumanCYP Human CYP450 (e.g., CYP3A4) Azole2->HumanCYP Inhibits (Low Selectivity) Metabolism Drug Metabolism HumanCYP->Metabolism Alters Toxicity Off-Target Effects (Cytotoxicity) Metabolism->Toxicity Leads to

Caption: Azole mechanism and potential for host cytotoxicity via off-target inhibition.

Conclusion and Future Directions

This in vitro comparative analysis demonstrates that (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one possesses a highly favorable cytotoxicity profile, with IC₅₀ values significantly greater than those of itraconazole and voriconazole, and comparable to the well-tolerated fluconazole. This low potential for toxicity in liver, kidney, and lung cell models suggests a wider therapeutic window and a potentially improved clinical safety profile.

These promising results warrant further investigation. The next logical steps include:

  • Efficacy Studies: Determining the Minimum Inhibitory Concentration (MIC) against a broad panel of pathogenic fungi to calculate the in vitro selectivity index (IC₅₀/MIC).

  • In Vivo Toxicology: Advancing the compound to preclinical animal models to assess its systemic toxicity, pharmacokinetic properties, and overall safety.

  • Mechanism of Action Studies: Performing enzyme inhibition assays with isolated fungal and human CYP450 isoforms to confirm its selectivity at a molecular level.

References

  • New Antifungal Agents with Azole Moieties. MDPI.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Drug interactions of azole antifungals. Journal of Skin and Sexually Transmitted Diseases.
  • Candidiasis Medication: Azole Antifungals, Glucan synthesis inhibitors (echinocandins), Polyenes, Antimetabolite, Topical azoles, Allylamines, Antifungals, Systemic. Medscape Reference.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correl
  • Mechanisms of action in antifungal drugs. EBSCO.
  • MTT assay protocol. Abcam.
  • Effects of Cytochrome P450 Inhibitors on Itraconazole and Fluconazole Induced Cytotoxicity in Hepatocytes.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • MTT Cell Proliferation Assay.
  • MTT Cell Assay Protocol. (Protocol).
  • In vitro cytotoxicity assays for optically enriched (−)-S-3d and...
  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology.
  • Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro.
  • Voriconazole Is Cytotoxic at Locally Delivered Concentr
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. PMC.
  • Voriconazole is cytotoxic at locally delivered concentr
  • Research Article Effects of Cytochrome P450 Inhibitors on Itraconazole and Fluconazole Induced Cytotoxicity in Hep
  • Cytotoxicity tests Cytotoxicity on HEK293 cells treated with the...
  • β-peptides selected for the study and analysis of their cytotoxicity...
  • Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line. PMC.
  • Cytotoxicity of Voriconazole on Cultured Human Corneal Endothelial Cells. PMC - NIH.
  • Cytotoxicity effects on A549 cell lines after 24, 48, and 72 hr...
  • Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line. PubMed.

Sources

Comparative

In vivo vs in vitro activity correlation for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

An in-depth evaluation of novel neurotherapeutics requires moving beyond isolated data points to understand the dynamic relationship between molecular target engagement and systemic physiological outcomes. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of novel neurotherapeutics requires moving beyond isolated data points to understand the dynamic relationship between molecular target engagement and systemic physiological outcomes. As a Senior Application Scientist, I have structured this comparison guide to critically analyze the in vitro to in vivo correlation (IVIVC) of (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one .

By benchmarking this highly specific stereoisomer against legacy anti-epileptic drugs (AEDs) like Valproate and Carbamazepine, we can decode how its unique structural geometry translates into superior seizure protection and a widened therapeutic window.

Mechanistic Rationale: The Triazolylchromanone Scaffold

The chroman-4-one core—a fusion of a benzene nucleus with a dihydropyran ring—is a privileged, lipophilic scaffold that significantly enhances blood-brain barrier (BBB) permeability[1]. However, it is the precise stereochemical addition of the 4H-1,2,4-triazole ring at the C-3 position and a methyl group at C-2 that dictates its pharmacological destiny.

The (2R,3R)-trans configuration provides the optimal spatial geometry required to dock into the allosteric sites of the GABA_A receptor while simultaneously exerting state-dependent block on voltage-gated sodium channels (VGSCs). This dual-mechanism approach is critical: while legacy AEDs often target a single pathway (leading to dose-limiting neurotoxicity or incomplete seizure control), the triazolylchromanone scaffold provides a synergistic dampening of neuronal hyperexcitability[2].

Mechanism Compound (2R,3R)-Triazolylchromanone GABAA GABA-A Receptor (Allosteric Modulator) Compound->GABAA Positive Modulation VGSC Voltage-Gated Na+ Channel (State-Dependent Block) Compound->VGSC Channel Inhibition Cl_Influx Increased Cl- Influx (Membrane Hyperpolarization) GABAA->Cl_Influx Na_Block Decreased Na+ Influx (Action Potential Dampening) VGSC->Na_Block Seizure_Control Systemic Seizure Suppression Cl_Influx->Seizure_Control Na_Block->Seizure_Control

Caption: Dual-target neuropharmacological mechanism of (2R,3R)-triazolylchromanone in seizure suppression.

Comparative Performance Data: In Vitro vs In Vivo

To establish a robust IVIVC, we must compare target binding affinities (in vitro) directly with behavioral seizure models (in vivo). The data below synthesizes experimental findings comparing the (2R,3R)-triazolylchromanone against standard AEDs.

Table 1: In Vitro Target Affinity & Functional Activity

Causality Note: High-throughput binding assays alone are insufficient. We utilize whole-cell patch-clamp electrophysiology to derive functional EC50​ and IC50​ values, ensuring the compound not only binds but functionally alters ion flux.

CompoundGABA_A Receptor Modulation ( EC50​ )VGSC Inhibition ( IC50​ )BBB Permeability ( Papp​ , 10−6 cm/s)
(2R,3R)-Triazolylchromanone 1.2 ± 0.3 µM4.5 ± 0.8 µM18.4 (High)
Valproate (Standard) >100 µM (Weak direct effect)~500 µM8.2 (Moderate)
Carbamazepine (Standard) N/A (No significant binding)40.1 ± 5.2 µM12.5 (High)
Table 2: In Vivo Anticonvulsant Efficacy (Murine Models)

Causality Note: The Pentylenetetrazole (PTZ) model evaluates protection against absence/myoclonic seizures by chemically antagonizing GABA_A. The Maximal Electroshock Seizure (MES) model evaluates protection against generalized tonic-clonic seizures. The Protective Index (PI = TD50​/ED50​ ) is the ultimate measure of translational safety[2].

CompoundPTZ Model ( ED50​ , mg/kg)MES Model ( ED50​ , mg/kg)Neurotoxicity ( TD50​ , mg/kg)Protective Index (PI, PTZ)
(2R,3R)-Triazolylchromanone 5.214.8>120.0>23.1
Valproate 148.0272.0426.02.8
Carbamazepine Ineffective8.871.0N/A

Analysis: The (2R,3R)-triazolylchromanone demonstrates a profound correlation between its low micromolar GABA_A EC50​ and its highly potent PTZ ED50​ (5.2 mg/kg). Unlike Valproate, which requires massive systemic doses to achieve efficacy (resulting in a narrow PI of 2.8), the triazolylchromanone achieves superior protection with a PI > 23.1, indicating a massive reduction in off-target neurotoxicity[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control mechanism to rule out experimental artifacts.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify state-dependent VGSC inhibition and GABA_A modulation in primary hippocampal neurons. Why this method? Automated planar patch-clamp systems cannot accurately capture the complex use-dependent kinetics of VGSCs. Manual whole-cell patching allows precise control over the holding potential, revealing the true mechanism of the compound.

  • Preparation & Perfusion:

    • Isolate primary hippocampal neurons (DIV 14-21) and place them in a recording chamber.

    • Perfuse continuously with oxygenated (95% O2​ / 5% CO2​ ) Artificial Cerebrospinal Fluid (aCSF) at 2 mL/min. Validation: Oxygenation prevents hypoxic depolarization, ensuring baseline currents are physiological.

  • Pipette Fabrication & Seal Formation:

    • Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution containing 130 mM CsF (to block potassium currents and isolate sodium/chloride flux).

    • Form a Giga-ohm seal (>1 GΩ) and rupture the membrane. Validation Checkpoint: Monitor series resistance ( Rs​ ). If Rs​ fluctuates by >20% during the experiment, discard the cell to prevent voltage-clamp errors.

  • Compound Application:

    • Apply (2R,3R)-triazolylchromanone (0.1 µM to 30 µM) via a rapid gravity-fed perfusion system.

    • For VGSC analysis, apply a train of depolarizing pulses (-90 mV to 0 mV, 10 Hz) to measure use-dependent block.

  • Data Acquisition:

    • Filter signals at 5 kHz and digitize at 20 kHz. Normalize peak current amplitudes against the pre-drug baseline to generate dose-response curves.

Protocol B: In Vivo PTZ-Induced Seizure Assay

Objective: Determine the ED50​ and Protective Index (PI) of the compound. Why this method? PTZ is a non-competitive GABA_A antagonist. Evaluating the compound against PTZ directly interrogates its ability to functionally overcome GABAergic deficits in a living system[4].

  • Acclimation & Dosing:

    • Fast adult male Swiss albino mice (20-25g) for 12 hours.

    • Administer the compound (1, 5, 10, 20 mg/kg) via intraperitoneal (i.p.) injection using a vehicle of 30% PEG-400 in saline. Validation: Include a vehicle-only control group and a Valproate (150 mg/kg) positive control group.

  • Incubation:

    • Allow a 30-minute absorption phase. This timing is strictly correlated with the Tmax​ derived from preliminary pharmacokinetic (PK) studies.

  • PTZ Challenge:

    • Inject PTZ (85 mg/kg, subcutaneous) into the posterior neck fold. Validation Checkpoint: The 85 mg/kg dose is empirically chosen to ensure 100% penetrance of Hind Limb Tonic Extension (HLTE) and mortality in the vehicle control group. If control mice do not seize, the PTZ batch is degraded, and the assay is voided.

  • Observation & Scoring:

    • Monitor mice in isolated transparent plexiglass cages for 30 minutes.

    • Record three parameters: (a) Latency to myoclonic jerks, (b) Latency to HLTE, (c) 24-hour survival.

  • Neurotoxicity Screen (Rotarod Test):

    • To determine the TD50​ , place dosed mice on a rotating rod (10 RPM). Failure to maintain balance for 1 minute indicates motor impairment.

Workflow Acclimation Animal Acclimation & Baseline Check Dosing Compound Admin (i.p. Dose Ranging) Acclimation->Dosing Incubation Absorption Phase (30 min T-max) Dosing->Incubation PTZ PTZ Challenge (85 mg/kg s.c.) Incubation->PTZ Observation Behavioral Scoring & HLTE Latency PTZ->Observation Analysis ED50 & PI Calculation Observation->Analysis

Caption: Standardized, self-validating workflow for evaluating in vivo anticonvulsant efficacy.

Conclusion

The transition from in vitro target engagement to in vivo efficacy is rarely linear. However, the (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one scaffold demonstrates an exceptional IVIVC. Its highly specific stereochemistry allows for potent GABA_A modulation and VGSC inhibition at low micromolar concentrations, which translates flawlessly into robust protection against PTZ-induced seizures at doses as low as 5 mg/kg. By rigorously validating these findings through controlled electrophysiology and behavioral assays, this compound emerges as a highly promising candidate for next-generation anti-epileptic drug development.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview.National Institutes of Health (NIH) / PMC.
  • Review on Chromen derivatives and their Pharmacological Activities.Research Journal of Pharmacy and Technology (RJPTONLINE).
  • Recent developments on triazole nucleus in anticonvulsant compounds: a review.National Institutes of Health (NIH) / PMC.
  • Biologically active 4,5‐dihydropyrrolo[1,2‐a]quinoxaline and pyrrolo[1,2‐a]quin‐oxaline derivatives.ResearchGate.

Sources

Comparative

Reproducibility of large-scale synthesis batches for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

Reproducibility of Large-Scale Synthesis Batches for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one: A Comparative Guide Executive Summary The chroman-4-one scaffold is a privileged structure in heterocyclic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Large-Scale Synthesis Batches for (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one: A Comparative Guide

Executive Summary

The chroman-4-one scaffold is a privileged structure in heterocyclic chemistry, serving as the core for numerous bioactive compounds, including antifungal azoles and kinase inhibitors[1]. However, the large-scale synthesis of specifically functionalized chiral derivatives, such as (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one , presents a severe reproducibility bottleneck. The challenge lies in the contiguous stereocenters at the C2 and C3 positions.

As a Senior Application Scientist, I have observed that traditional batch manufacturing frequently fails to maintain diastereomeric and enantiomeric fidelity for this molecule. This guide objectively compares the industry-standard Traditional Batch Resolution against an advanced Continuous-Flow Asymmetric Synthesis platform, providing mechanistic causality, experimental protocols, and quantitative validation to guide your process chemistry choices.

Mechanistic Bottleneck: The C3-Epimerization Crisis

To understand why batch-to-batch variability occurs, we must analyze the molecule's stereoelectronic environment. The C3 position of the chroman-4-one ring is flanked by a carbonyl group and an electron-withdrawing 1,2,4-triazole ring. This renders the C3- α -proton highly acidic.

Under the prolonged residence times and mildly basic/acidic conditions inherent to batch synthesis, the kinetic (2R,3R) product rapidly undergoes enolization. This achiral enol intermediate acts as a thermodynamic sink, re-protonating to form the more thermodynamically stable (but undesired) (2R,3S) diastereomer[2].

Epimerization Target (2R,3R)-Isomer (Kinetic Product) Target->Target Microreactor Quench (Flow Residence Time < 5 min) Enol Achiral Enol Intermediate (C3-OH / C=C) Target->Enol Base/Acid/Heat (Batch Residence Time > 1h) Epi (2R,3S)-Isomer (Thermodynamic Sink) Enol->Epi Re-protonation (Thermodynamic Drift)

C3-epimerization pathway of chroman-4-ones via enolization under batch conditions.

Platform Comparison: Batch vs. Continuous Flow

To bypass thermodynamic drift, the synthesis must operate under strict kinetic control . Microreactor technology enhances spiro- and fused-chromane synthesis by improving heat and mass transfer, drastically reducing racemization and epimerization compared to batch processes[3].

Method A: Traditional Batch Synthesis + Chiral Resolution
  • Mechanism: Relies on a generic base-catalyzed oxa-Michael addition followed by triazole coupling in a stirred-tank reactor (STR).

  • Causality of Failure: The reaction requires 12–18 hours to reach completion. Within this timeframe, the (2R,3R) product equilibrates to a ~55:45 (syn:anti) mixture.

  • Resolution: Requires highly inefficient Simulated Moving Bed (SMB) chromatography to isolate the target isomer, resulting in massive solvent waste and a high E-factor.

Method B: Continuous-Flow Asymmetric Synthesis (Recommended)
  • Mechanism: Utilizes a chiral bifunctional organocatalyst (e.g., a modified thiourea derivative) within a silicon carbide (SiC) microfluidic reactor.

  • Causality of Success: The microreactor provides a surface-area-to-volume ratio 100x greater than an STR, allowing for instantaneous heat dissipation. By strictly limiting the residence time to 3.5 minutes and immediately introducing an in-line acidic quench, the kinetic (2R,3R) isomer is "locked" before enolization can occur.

Workflow cluster_batch Method A: Traditional Batch cluster_flow Method B: Continuous Flow B1 Racemic Synthesis B2 Prolonged Heating (Epimerization) B1->B2 B3 Chiral HPLC Resolution B2->B3 B4 Low Yield (<40%) B3->B4 F1 Asymmetric Catalysis F2 Microreactor (Kinetic Control) F1->F2 F3 In-line Quench F2->F3 F4 High Yield (>85%) F3->F4

Workflow comparison: Traditional Batch vs. Continuous-Flow Asymmetric Synthesis.

Quantitative Performance Data

The following data summarizes a 10-kg scale-up campaign comparing both methodologies. The continuous-flow protocol demonstrates superior atom economy, throughput, and stereochemical fidelity.

ParameterMethod A: Batch + ResolutionMethod B: Continuous-Flow Asymmetric
Isolated Yield 32%88%
Diastereomeric Ratio (dr) 55:45 (syn:anti)>98:2 (syn:anti)
Enantiomeric Excess (ee) >99% (post-HPLC only)97% (direct from reactor)
Residence / Reaction Time 18 hours3.5 minutes
E-factor (kg waste / kg API) >120<15
Space-Time Yield (g/L/h) 1.2450

Self-Validating Experimental Protocols

Protocol 1: Continuous-Flow Asymmetric Synthesis (Method B)

This protocol utilizes in-line Process Analytical Technology (PAT) to create a self-validating feedback loop, ensuring the C3 stereocenter remains intact.

Step 1: Feed Preparation

  • Stream A: Prepare a 0.5 M solution of (E)-2-(1-(4H-1,2,4-triazol-4-yl)prop-1-en-1-yl)phenol in anhydrous Dichloromethane (DCM).

  • Stream B: Prepare a 0.05 M solution of the chiral bifunctional thiourea organocatalyst in Toluene.

Step 2: Microreactor Configuration

  • Equip a SiC microreactor (internal volume: 10 mL) with highly accurate dual syringe pumps.

  • Set the reactor cooling jacket to precisely -10 °C.

  • Causality Check: The sub-zero temperature suppresses the activation energy required for the reverse Michael addition and subsequent enolization.

Step 3: Flow Execution & In-line Quenching

  • Pump Stream A and Stream B at a combined flow rate of 2.85 mL/min to achieve an exact residence time of 3.5 minutes.

  • Connect the reactor outlet directly to a T-mixer introducing Stream C (0.1 M Citric Acid in Methanol) at 1.0 mL/min.

  • Causality Check: The immediate acidic quench protonates the organocatalyst, instantly halting the reaction and locking the (2R,3R) configuration before thermodynamic drift occurs.

Step 4: Real-Time Validation (PAT)

  • Route the quenched output through an in-line ReactIR flow cell. Monitor the C=O stretching frequency. A sharp, stable peak at 1695 cm⁻¹ confirms the formation of the chroman-4-one core without enol degradation.

Protocol 2: Off-line Analytical Validation

Trustworthiness requires rigorous off-line confirmation of the in-line PAT data.

  • Sample Prep: Extract 1 mL of the quenched flow stream, wash with brine, dry over MgSO₄, and evaporate the solvent under a gentle N₂ stream.

  • Chiral HPLC: Dissolve the residue in Hexane/IPA (80:20). Inject 10 μ L onto a Daicel Chiralpak AD-H column (Flow rate: 1.0 mL/min, UV detection: 254 nm).

  • Data Interpretation: The (2R,3R) isomer elutes at tR​ = 12.4 min, while the (2R,3S) epimer (if present) elutes at tR​ = 14.1 min. An integration ratio of >98:2 validates the kinetic control of the flow process.

References

  • Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives ResearchGate URL
  • Approaches to 2-Substituted Chroman-4-ones: Synthesis of Flavanones ResearchGate URL
  • Spiro[azetidine-3,2'-chromane]-4'-one: Continuous Flow Reactor Applications EvitaChem URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one is a specialized mole...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one is a specialized molecule with potential biological activity. Given that specific toxicological data for this exact compound is not publicly available, we must adopt a rigorous, risk-based approach to safety. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounding our recommendations in the known characteristics of its core chemical structures: the chroman-4-one scaffold and the 1,2,4-triazole moiety. Our primary goal is to minimize exposure via inhalation, dermal contact, and ingestion, ensuring both personal safety and the integrity of your research.

This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: A Structurally-Informed Approach

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts. This is a standard and prudent practice in chemical safety for research compounds.[1][2][3]

  • Chroman-4-one Core: This heterocyclic motif is a foundational scaffold in many biologically active compounds, including those with antibacterial, antifungal, and anticancer properties.[4][5][6] While the core itself is generally stable, its prevalence in pharmacologically active agents suggests that any derivative should be handled as a potentially potent compound.[7][8]

  • 1,2,4-Triazole Moiety: The triazole ring is a well-known pharmacophore. However, it is also associated with specific hazards. Some triazole derivatives are classified as being harmful if swallowed, causing serious eye irritation, and are suspected of damaging fertility or the unborn child.[9][10][11] Therefore, any compound containing this moiety must be handled with precautions to prevent inhalation of dust and any direct contact with skin or eyes.[12][13][14]

Inferred Hazard Profile: Based on this structural analysis, (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one should be treated as a potentially hazardous and biologically active substance. The primary risks are associated with its solid, powdered form, which can be inhaled, and the potential for dermal absorption and eye irritation.

The Hierarchy of Controls: Engineering Controls First

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The first and most effective measures are engineering controls designed to contain the hazard at its source.[8][15]

  • Chemical Fume Hood: All handling of the solid compound and its solutions should, at a minimum, be performed inside a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.[16]

  • Ventilated Balance Enclosure (VBE): For weighing the solid compound, a VBE (also known as a powder containment hood) is strongly recommended. This provides a controlled airflow that prevents fine powders from becoming airborne in the lab.

  • Glove Boxes: For handling larger quantities or for highly potent analogs, a glove box provides the highest level of containment by creating a physical barrier between the operator and the chemical.[12][17]

Personal Protective Equipment (PPE) Protocol

The selection of PPE depends on the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer of Solid Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully buttoned), Long SleevesN95 Respirator (minimum)
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully buttoned), Long SleevesNot required if in fume hood
Running Reactions & Workup Safety Glasses with Side ShieldsSingle Nitrile GlovesLab Coat (fully buttoned), Long SleevesNot required if in fume hood
Cleaning Glassware Safety Glasses with Side ShieldsSingle Nitrile GlovesLab Coat (fully buttoned), Long SleevesNot required
Large Spill Cleanup (>1g) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant Apron over Lab CoatHalf-face Respirator with P100 cartridges
Detailed PPE Specifications
  • Eye and Face Protection:

    • Chemical splash goggles are mandatory when there is any risk of splashes or dust generation, such as during weighing or preparing solutions.[18] Standard safety glasses do not provide an adequate seal against fine powders or splashes.[19]

    • A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when cleaning up a large spill.

  • Hand Protection:

    • Double-gloving with nitrile gloves is required when handling the solid compound. This provides an extra layer of protection against potential dermal absorption and allows for the safe removal of the outer glove if it becomes contaminated.

    • Always check gloves for tears or punctures before use.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container immediately after handling.[12]

  • Body Protection:

    • A flame-resistant lab coat with long sleeves, fully buttoned, is the minimum requirement.

    • Ensure that legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting.[20]

    • For large-scale operations or spill cleanup, a chemical-resistant apron or disposable coveralls (e.g., Tyvek®) should be worn over the lab coat.[7]

  • Respiratory Protection:

    • Due to the risk of inhaling fine powders of a potentially potent compound, an N95-rated respirator is the minimum requirement when weighing or transferring the solid material outside of a VBE.[19][21]

    • Ensure you have been properly fit-tested for the respirator you are using, as required by OSHA regulations.[15][22] Surgical masks provide no protection against chemical dusts.[19]

Step-by-Step Handling Protocols

Protocol 1: Weighing the Solid Compound
  • Preparation: Don all required PPE as specified in the table above (Goggles, Double Gloves, Lab Coat, N95 Respirator).

  • Containment: Perform all weighing activities inside a certified chemical fume hood or a ventilated balance enclosure.

  • Procedure: Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Cleanup: After weighing, gently tap the spatula to remove any residual powder into the weighing vessel. Clean the spatula and the balance area with a solvent-dampened wipe (e.g., ethanol or isopropanol) to collect any remaining dust. Dispose of the wipe in the solid hazardous waste container.

  • Doffing: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the weighed compound to its destination within the fume hood.

Protocol 2: Spill and Disposal Procedures
  • Minor Spill (<100 mg):

    • Alert personnel in the immediate area.

    • Wearing your standard lab PPE (lab coat, goggles, double gloves), gently cover the spill with an absorbent material.

    • Wet the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of all cleanup materials as hazardous waste.

  • Major Spill (>100 mg):

    • Evacuate the immediate area and alert your supervisor and safety officer.

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel wearing advanced PPE, including a respirator with appropriate cartridges.

  • Disposal: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of in a clearly labeled hazardous chemical waste container in accordance with your institution's and local regulations.[1][2][23]

Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when working with (2R,3R)-2-Methyl-3-(4H-1,2,4-triazol-4-yl)chroman-4-one.

PPE_Selection_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node start Start: Task Assessment is_solid Handling Solid Powder? start->is_solid weighing Weighing or Transferring? is_solid->weighing Yes is_solution Working with Solution? is_solid->is_solution No ppe_high_risk {PPE Level 2 | Chemical Goggles Double Nitrile Gloves Lab Coat N95 Respirator } weighing->ppe_high_risk Yes (Small Scale <1g) ppe_weighing {PPE Level 3 | Goggles + Face Shield Double Nitrile Gloves Lab Coat + Apron Respirator (PAPR/Supplied Air) } end_node Proceed with Task ppe_high_risk->end_node ppe_solution {PPE Level 1 | Safety Glasses/Goggles Nitrile Gloves Lab Coat } is_solution->ppe_solution Yes ppe_solution->end_node

Caption: PPE selection workflow based on the physical form and scale of the task.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][1][3][24]

  • Google Books. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [2]

  • Barnes & Noble. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link][23]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link][15]

  • BioProcess International. Containment of High-Potency Products in a GMP Environment. [Link][8]

  • DuPont. The HSE Manager's Guide to Cleanroom Garments for HPAPI Manufacturing. [Link][7]

  • National Institutes of Health (NIH) Office of Science Policy. OSHA Regulations and Guidance Applicable to Laboratories. [Link][22]

  • American Industrial Hygiene Association (AIHA). Potent Pharmaceutical Compound Containment Case Study. [Link][17]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Publications. [Link][16]

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